molecular formula C8H8BrN3 B578807 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1253789-47-7

6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B578807
CAS No.: 1253789-47-7
M. Wt: 226.077
InChI Key: FFECVJVIICFPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antitumor agents. Its core structure is based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is recognized as a privileged structure in drug discovery due to its broad spectrum of pharmaceutical properties . The bromine atom at the C-6 position serves as a reactive handle for further functionalization, enabling its use in cross-coupling reactions, such as the Buchwald–Hartwig amination, to generate more complex and biologically active molecules . This compound has demonstrated specific utility as a key precursor in the synthesis of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives. These derivatives have been shown to exhibit potent and broad-spectrum antiproliferative activity against a range of human cancer cell lines, including HeLa (cervical cancer), HCT116 (colon carcinoma), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) . The incorporation of an amino linkage, using this brominated compound as a starting point, can enhance water solubility and optimize the properties of the resulting molecules for biological evaluation . The [1,2,4]triazolo[4,3-a]pyridine nucleus is a key building block in several pharmacologically active compounds and continues to be a focus for the discovery of new anticancer agents .

Properties

IUPAC Name

6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFECVJVIICFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735238
Record name 6-Bromo-3-ethyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-47-7
Record name 6-Bromo-3-ethyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The[1][2][3]triazolo[4,3-a]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities. This document outlines a two-step synthetic approach, commencing with the preparation of the key intermediate, 5-Bromo-2-hydrazinopyridine, followed by its conversion to the final product. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate its practical application in a laboratory setting.

Overall Synthetic Pathway

The proposed synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a two-step process. The first step involves the synthesis of the crucial intermediate, 5-Bromo-2-hydrazinopyridine, from a commercially available starting material. The second step is a two-part sequence involving the acylation of the hydrazinopyridine intermediate with propionyl chloride to form an N'-propionylhydrazinyl-pyridine, which then undergoes intramolecular cyclization to yield the desired triazolo[4,3-a]pyridine.

Overall Synthesis2-Chloro-5-bromopyridine2-Chloro-5-bromopyridine5-Bromo-2-hydrazinopyridine5-Bromo-2-hydrazinopyridine2-Chloro-5-bromopyridine->5-Bromo-2-hydrazinopyridineStep 1: Hydrazinolysis6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineThis compound5-Bromo-2-hydrazinopyridine->this compoundStep 2: Acylation & Cyclization

Caption: Overall synthetic route for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

The synthesis of the key intermediate, 5-Bromo-2-hydrazinopyridine, is most directly achieved through the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with hydrazine. While both 2-chloro- and 2-bromo-5-bromopyridine can be used as starting materials, the reaction of 2-chloro-5-bromopyridine with hydrazine hydrate is a commonly employed method.[4][5][6] An excess of hydrazine hydrate is often used to minimize the formation of dimeric byproducts.[4]

Step_1_Synthesiscluster_reagentsReagentscluster_processProcesscluster_productProduct2-Chloro-5-bromopyridine2-Chloro-5-bromopyridineHeatingHeating2-Chloro-5-bromopyridine->HeatingHydrazine hydrateHydrazine hydrateHydrazine hydrate->Heating5-Bromo-2-hydrazinopyridine5-Bromo-2-hydrazinopyridineHeating->5-Bromo-2-hydrazinopyridine

Caption: Workflow for the synthesis of 5-Bromo-2-hydrazinopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-hydrazinopyridine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-bromopyridine (1 equivalent).

  • Add hydrazine hydrate (at least 5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-Bromo-2-hydrazinopyridine.

Data Summary for Step 1
ParameterValue/ConditionReference(s)
Starting Material2-Chloro-5-bromopyridine[6]
ReagentHydrazine hydrate (excess)[4][5]
Temperature100 °C[5]
Reaction Time48 hours[5]
Yield~78% (for 2-hydrazinopyridine from 2-chloropyridine)[5]

Step 2: Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This step involves two sequential reactions: the acylation of 5-Bromo-2-hydrazinopyridine with propionyl chloride to form the corresponding hydrazide, followed by an intramolecular cyclization to form the final triazolo[4,3-a]pyridine ring system. The cyclization can often be achieved by heating the intermediate hydrazide, sometimes in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or under acidic conditions.[3]

Step_2_Synthesis5-Bromo-2-hydrazinopyridine5-Bromo-2-hydrazinopyridineAcylationAcylation5-Bromo-2-hydrazinopyridine->AcylationPropionyl chloride, BaseN'-(5-bromopyridin-2-yl)propionohydrazideN'-(5-bromopyridin-2-yl)propionohydrazideAcylation->N'-(5-bromopyridin-2-yl)propionohydrazideCyclizationCyclizationN'-(5-bromopyridin-2-yl)propionohydrazide->CyclizationHeat or POCl3This compoundThis compoundCyclization->this compound

Caption: Workflow for the synthesis of the final product from the intermediate.

Experimental Protocol: Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

Part A: Acylation

  • Dissolve 5-Bromo-2-hydrazinopyridine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-(5-bromopyridin-2-yl)propionohydrazide. This intermediate may be used in the next step without further purification or can be purified by crystallization.

Part B: Cyclization

  • Place the crude N'-(5-bromopyridin-2-yl)propionohydrazide in a flask.

  • Add phosphorus oxychloride (POCl₃) and heat the mixture to reflux for several hours.

  • Alternatively, the cyclization can be attempted by heating the hydrazide in a high-boiling point solvent such as xylene or acetic acid.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Data Summary for Step 2 (Based on Analogous Reactions)
ReactionReagents and ConditionsProduct TypeReference(s)
AcylationAcyl chloride, Base (e.g., triethylamine), Solvent (e.g., DCM), 0 °C to RTN'-acylhydrazinyl-pyridine[3]
CyclizationPOCl₃, Reflux3-substituted-[1][2][3]triazolo[4,3-a]pyridine[3]
Oxidative Cyclization (Alternative)Hydrazone intermediate, N-Chlorosuccinimide (NCS), DMF, 0 °C to RT3-substituted-[1][2][3]triazolo[4,3-a]pyridine[2]

Conclusion

This guide outlines a robust and logical synthetic route for the preparation of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, based on established chemical principles for the synthesis of related heterocyclic systems. The two-step process, involving the formation of a key hydrazinopyridine intermediate followed by acylation and cyclization, provides a clear pathway for obtaining the target molecule. The provided protocols and data summaries serve as a valuable resource for researchers in the field of medicinal and organic chemistry, enabling the synthesis and further investigation of this and similar compounds for potential therapeutic applications. The versatility of the intermediates also allows for the synthesis of a library of analogs by varying the acylating agent.

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused triazole and pyridine ring system with bromine and ethyl substitutions, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related triazolopyridine derivatives.

Core Chemical Properties

The fundamental chemical and physical properties of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.

PropertyValueReference
IUPAC Name 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine[3]
CAS Number 1253789-47-7[3][4][5]
Molecular Formula C₈H₈BrN₃[3][4]
Molecular Weight 226.07 g/mol [3][4]
Appearance Yellow liquid (for the isopropyl analogue)[6]
Storage Conditions Room temperature, dry seal[4]

Spectroscopic Data

While specific experimental spectra for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine are not widely published, data from closely related analogues and general spectroscopic principles for this class of compounds provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the bromine substituent and the fused triazole ring.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the carbons of the bicyclic aromatic system. The carbon atom attached to the bromine will exhibit a characteristic chemical shift. Advanced NMR techniques like COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all proton and carbon signals.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, the mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine would likely exhibit characteristic absorption bands for C-H stretching of the ethyl group and the aromatic ring, as well as C=N and C=C stretching vibrations within the heterocyclic core. The presence of the C-Br bond may also be identified in the fingerprint region.[10]

Chemical Reactivity and Synthesis

The chemical behavior of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is dictated by its fused heterocyclic structure and substituents.

Key Chemical Reactions
  • Substitution Reactions: The bromine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines and thiols. This reactivity is crucial for the synthesis of diverse derivatives.[3]

  • Oxidation and Reduction: The triazolopyridine core can undergo oxidation and reduction reactions, depending on the reagents and conditions employed.[3]

General Synthesis Approach

Gcluster_workflowGeneral Synthesis WorkflowStartSubstituted PyridineIntermediate12-Hydrazinopyridine DerivativeStart->Intermediate1HydrazinolysisIntermediate2Hydrazone FormationIntermediate1->Intermediate2Condensation with an acyl compoundProduct6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineIntermediate2->ProductOxidative Cyclization

Caption: A generalized workflow for the synthesis of triazolopyridines.

Biological and Pharmacological Significance

The[1][2][3]triazolo[4,3-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Potential Mechanisms of Action

While the specific mechanism of action for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine has not been elucidated, related compounds have been shown to interact with various biological targets:

  • Enzyme Inhibition: The triazole ring can participate in hydrogen bonding and π-π stacking interactions with the active sites of enzymes.[2]

  • Protein-Protein Interaction Modulation: Some triazolopyridine derivatives have been identified as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy.[11]

  • Bromodomain Inhibition: The triazolopyridine scaffold has been explored for its potential to inhibit bromodomains, which are involved in gene regulation and are considered therapeutic targets for cancer and inflammatory diseases.[1]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by triazolopyridine derivatives based on existing research.

Gcluster_pathwayHypothetical Signaling Pathway InhibitionLigandGrowth FactorReceptorReceptor Tyrosine KinaseLigand->ReceptorSignalingDownstream Signaling(e.g., MAPK/ERK, PI3K/Akt)Receptor->SignalingProliferationCell Proliferation& SurvivalSignaling->ProliferationInhibitorTriazolopyridineDerivativeInhibitor->ReceptorInhibition

Caption: Potential inhibition of a growth factor signaling pathway.

Conclusion

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine represents a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. Its chemical properties, characterized by the reactive bromine atom and the versatile triazolopyridine core, offer numerous possibilities for chemical modification to explore structure-activity relationships. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action, which will undoubtedly pave the way for the development of new and effective drugs.

Technical Guide: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (CAS 1253789-47-7)

Technical Guide: 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (CAS 1253789-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, with CAS number 1253789-47-7, is a heterocyclic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives. The ethyl group at the 3-position can influence the compound's lipophilicity and steric interactions with biological targets. This document provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

PropertyValueSource/Notes
CAS Number 1253789-47-7-
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.08 g/mol [1]
IUPAC Name 6-bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine-
Appearance Likely a solid at room temperatureBased on related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO and DMFBased on general characteristics of similar heterocyclic compounds

Structure:

Synthesis2-Chloro-5-bromopyridine2-Chloro-5-bromopyridine2-Hydrazinyl-5-bromopyridine2-Hydrazinyl-5-bromopyridine2-Chloro-5-bromopyridine->2-Hydrazinyl-5-bromopyridineHydrazineIntermediateIntermediate2-Hydrazinyl-5-bromopyridine->IntermediatePropionyl chloride6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineThis compoundIntermediate->this compoundCyclization(e.g., POCl3)MTT_WorkflowCell_SeedingSeed A549 cells in a 96-well plateCompound_TreatmentTreat cells with varying concentrations of the compoundCell_Seeding->Compound_TreatmentIncubationIncubate for 24-72 hoursCompound_Treatment->IncubationMTT_AdditionAdd MTT solutionIncubation->MTT_AdditionFormazan_SolubilizationSolubilize formazan crystals with DMSOMTT_Addition->Formazan_SolubilizationAbsorbance_MeasurementMeasure absorbance at 570 nmFormazan_Solubilization->Absorbance_MeasurementKinase_InhibitionCompound6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineKinaseTarget KinaseCompound->KinaseInhibitsSubstrateSubstrateKinase->SubstratePhosphorylatesPhosphorylated_SubstratePhosphorylated SubstrateSubstrate->Phosphorylated_SubstrateDownstream_SignalingDownstream SignalingPhosphorylated_Substrate->Downstream_SignalingCell_ProliferationCell Proliferation / SurvivalDownstream_Signaling->Cell_Proliferation

An In-depth Technical Guide to 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. The information is tailored for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, characterization, and biological significance.

Molecular Structure and Properties

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a bromine atom at the 6-position offers a handle for further chemical modification, while the ethyl group at the 3-position influences the molecule's lipophilicity and potential interactions with biological targets.

Table 1: Physicochemical Properties of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

PropertyValueSource
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1]
IUPAC Name 6-bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine[1]
CAS Number 1253789-47-7[1]
Canonical SMILES CCC1=NN=C2N1C=C(C=C2)Br[1]

Synthesis and Characterization

The synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine typically involves a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

A common synthetic approach involves the cyclization of a substituted pyridine derivative. For instance, starting from a 2-hydrazinyl-5-bromopyridine, a reaction with a suitable carboxylic acid or its derivative under cyclizing conditions can yield the triazolo[4,3-a]pyridine core. The ethyl group at the 3-position would be introduced by using propanoic acid or a related reagent.

Note: Specific, publicly available experimental protocols for the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine are limited. The following diagram illustrates a generalized workflow for the synthesis and characterization of such a heterocyclic compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 2-Hydrazinyl-5-bromopyridine Propanoic Anhydride reaction Cyclization Reaction start->reaction Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (if crystalline solid) product->xray

Caption: Generalized workflow for synthesis and characterization.
Spectroscopic Data of Analogous Compounds

Table 2: Representative Spectroscopic Data for a Related Triazolo[4,3-a]pyridine Analog

TechniqueData for 6-bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridineSource
¹H NMR (300 MHz, CDCl₃) δ 2.60 (s, 3H), 7.54 (d, J=1.2 Hz, 1H), 8.64 (dd, J=1.1 Hz, 1H)[3]
Mass Spectrometry (LRMS) m/z 211, 213 (M+)[3]

It is crucial to note that these data are for an isomeric and differently substituted analog and should be used for reference purposes only.

Biological Activity and Potential Signaling Pathways

The triazolo[4,3-a]pyridine scaffold is recognized for its potential in drug discovery, with derivatives showing a range of biological activities. The ethyl substitution at the C3 position is known to increase lipophilicity, which can improve penetration of the blood-brain barrier for CNS-targeted therapies.[4] The bromine atom at the C6 position allows for further derivatization through palladium-catalyzed cross-coupling reactions, enabling the synthesis of compounds with potential anticancer activity.[4]

Some derivatives of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine have shown sub-micromolar IC50 values against the A549 lung cancer cell line.[4] Furthermore, the broader class of[1][2][3]triazolo[4,3-a]pyridines has been investigated as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.[5]

Postulated Signaling Pathway Involvement: Inhibition of the PD-1/PD-L1 Axis

Based on the activity of related compounds, 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine could potentially function as an inhibitor of the PD-1/PD-L1 signaling pathway. This pathway is a critical immune checkpoint that cancer cells can exploit to evade the host immune system.

G cluster_cells Immune Synapse cluster_tcell T-Cell cluster_cancer Cancer Cell tcr TCR mhc MHC tcr->mhc Antigen Presentation pd1 PD-1 sh_pi3k SHP2/PI3K/Akt Signaling pd1->sh_pi3k Activates pdl1 PD-L1 pd1->pdl1 Inhibitory Signal t_cell_inactivation T-Cell Inactivation (Exhaustion) sh_pi3k->t_cell_inactivation Leads to pdl1->pd1 inhibitor 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine (Hypothetical Inhibitor) inhibitor->pdl1 Blocks Interaction

Caption: Hypothetical inhibition of the PD-1/PD-L1 signaling pathway.

Conclusion

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine represents a versatile scaffold for the development of novel therapeutic agents. Its structural features suggest potential applications in oncology and neurology. Further research, including detailed synthesis, comprehensive spectroscopic and crystallographic analysis, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this molecule and its derivatives. This guide serves as a foundational resource for scientists and researchers embarking on the exploration of this promising compound.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific molecule 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. This guide synthesizes information from structurally related compounds to propose a putative mechanism of action and to provide a framework for future research.

The[1][2][3]triazolo[4,3-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets and exhibit diverse pharmacological activities.[1] Compounds incorporating this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The specific substitutions at the 6- and 3-positions, a bromine atom and an ethyl group respectively, are expected to modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance binding through halogen bonding and provides a site for further chemical modification, while the ethyl group increases lipophilicity, potentially improving membrane permeability.[2]

Putative Anticancer Mechanism of Action

Based on studies of analogous compounds, 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine may exert anticancer effects through one or more of the following mechanisms:

1. Kinase Inhibition:

A primary putative mechanism of action for many triazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Structurally related pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been demonstrated to inhibit EGFR.[6] Inhibition of EGFR blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis. It is plausible that 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine could also bind to the ATP-binding site of EGFR or other related kinases.

Signaling Pathway for EGFR Inhibition

EGFR_pathway 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine EGFR EGFR 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine->EGFR PI3K PI3K EGFR->PI3K ERK1/2 ERK1/2 EGFR->ERK1/2 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK1/2->Proliferation

Caption: Putative EGFR signaling inhibition by 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

2. Immunomodulation via PD-1/PD-L1 Inhibition:

Recent research has identified[1][2][3]triazolo[4,3-a]pyridine derivatives as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[7] This interaction is a critical immune checkpoint that cancer cells exploit to evade the host immune system. By blocking this interaction, 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine could potentially restore T-cell activity against tumors.

Logical Relationship for PD-1/PD-L1 Inhibition

PD1_pathway Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-L1->PD-1 Interaction Immune Evasion Immune Evasion PD-1->Immune Evasion Leads to Compound 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine Compound->PD-L1 Inhibits Interaction T-Cell Activation T-Cell Activation Compound->T-Cell Activation Promotes

Caption: Proposed mechanism of immune checkpoint inhibition.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds with similar scaffolds to provide a reference for potential efficacy.

Compound ClassSpecific Compound ExampleTargetAssayIC50/KdReference
Pyrazolo[4,3-e][1][2][3]triazolopyrimidineCompound 1EGFRMTT Assay (HeLa cells)7.01 µM[6]
[1][2][3]Triazolo[4,3-a]pyridinesCompound A22PD-1/PD-L1 InteractionHTRF Assay92.3 nM[7]
Isothiazolo[4,3-b]pyridinesCompound 8jGAKBinding AssayKd = 0.11 µM

Experimental Protocols

Detailed experimental protocols are crucial for validating the putative mechanisms of action for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol, adapted from studies on related compounds, can determine the cytotoxic effects of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine on cancer cell lines.[6]

  • Cell Culture: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_workflow A Plate Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Buffer E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of the compound on key proteins in signaling pathways like the EGFR pathway.[6]

  • Cell Lysis: Treat cells with 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is adapted from a study on[1][2][3]triazolo[4,3-a]pyridine inhibitors of the PD-1/PD-L1 interaction.[7]

  • Reagents: Use recombinant human PD-1 and PD-L1 proteins, and anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores.

  • Assay Procedure: In a 384-well plate, add the compound at various concentrations, followed by the PD-1 and PD-L1 proteins.

  • Incubation: Incubate the mixture at room temperature to allow for binding.

  • Detection: Add the HTRF detection reagents and measure the fluorescence signal at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the PD-1/PD-L1 interaction.

While the precise mechanism of action of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine remains to be definitively elucidated, the available evidence from structurally related compounds strongly suggests potential anticancer activity through mechanisms such as kinase inhibition and immune checkpoint blockade. The provided experimental protocols offer a clear path for investigating these putative mechanisms. Future research should focus on identifying the specific molecular target(s) of this compound, determining its binding affinity and kinetics, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the therapeutic potential of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

References

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine: A Technical Review

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the versatile class of triazolopyridines. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of a bromine atom at the 6-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse derivatives. The ethyl group at the 3-position contributes to the molecule's lipophilicity and can influence its binding affinity to biological targets. While specific literature on the detailed synthesis and biological activity of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is limited, this guide provides a comprehensive overview based on available information and data from closely related analogs.

Chemical Properties and Data

PropertyValue/InformationSource/Notes
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
CAS Number 1253789-47-7
Appearance Expected to be a solidBased on related compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solventsGeneral characteristic of similar heterocycles
Predicted XlogP 2.3Predicted for the isomeric 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine[4]

Table 1: Physicochemical Properties of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine and Related Analogs

Synthesis

A general synthetic approach to the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of a substituted 2-hydrazinopyridine derivative. While a specific protocol for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is not detailed in the literature, a plausible synthetic route is outlined below, based on established methodologies for analogous compounds.

Experimental Protocol: General Synthesis of 3-substituted-6-bromo-[1][2][3]triazolo[4,3-a]pyridines

Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

  • Reactants: 2,5-Dibromopyridine, Hydrazine hydrate.

  • Solvent: Ethanol or another suitable alcohol.

  • Procedure: A solution of 2,5-dibromopyridine in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours. Upon cooling, the product, 5-bromo-2-hydrazinopyridine, precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Cyclization to form 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

  • Reactants: 5-Bromo-2-hydrazinopyridine, Propionyl chloride (or a related propionic acid derivative).

  • Solvent: A suitable solvent such as pyridine or a high-boiling point aprotic solvent.

  • Procedure: 5-Bromo-2-hydrazinopyridine is reacted with propionyl chloride. This reaction typically proceeds through the formation of an intermediate acyl hydrazide, which then undergoes intramolecular cyclization upon heating to form the triazole ring. The reaction conditions, including temperature and reaction time, would need to be optimized to maximize the yield of the desired product. Purification is typically achieved through recrystallization or column chromatography.

Synthesis_Workflowcluster_step1Step 1: Hydrazine Formationcluster_step2Step 2: Cyclization2_5_Dibromopyridine2,5-DibromopyridineReaction12_5_Dibromopyridine->Reaction1Ethanol, RefluxHydrazine_HydrateHydrazine HydrateHydrazine_Hydrate->Reaction15_Bromo_2_hydrazinopyridine5-Bromo-2-hydrazinopyridineReaction25_Bromo_2_hydrazinopyridine->Reaction2Pyridine, HeatReaction1->5_Bromo_2_hydrazinopyridinePropionyl_ChloridePropionyl ChloridePropionyl_Chloride->Reaction26_Bromo_3_ethyl_triazolo_pyridine6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineReaction2->6_Bromo_3_ethyl_triazolo_pyridine

Caption: General synthetic workflow for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Spectroscopic Data of Related Compounds

Although the specific spectra for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine are not available, the following tables provide representative ¹H and ¹³C NMR data for structurally similar compounds. This information can be valuable for the characterization and identification of the target molecule.

Compound¹H NMR (δ, ppm)Solvent
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate 1.46 (t, 3H, J = 6.9 Hz), 4.56 (q, 2H, J = 7.2 Hz), 7.40-7.48 (m, 4H), 7.68 (s, 1H), 8.23 (s, 1H), 9.02 (s, 1H)CDCl₃
6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine Predicted shifts would include a singlet for the methyl group (~2.5 ppm) and aromatic protons in the 7.0-9.0 ppm range.-

Table 2: ¹H NMR Data for Related Triazolopyridine Derivatives

Compound¹³C NMR (δ, ppm)Solvent
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate 14.4, 19.9, 62.0, 116.9 (q, ³JCF = 4.1 Hz), 121.5, 123.4 (q, ¹JCF = 272 Hz), 124.3, 124.7 (q, ²JCF = 33 Hz), 131.7, 132.0, 135.8, 136.7, 137.5, 137.6, 142.3, 145.0 (q, ³JCF = 3.2 Hz), 160.8CDCl₃
6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine Predicted shifts would include a signal for the methyl carbon (~15-20 ppm) and aromatic carbons in the 110-160 ppm range.-

Table 3: ¹³C NMR Data for Related Triazolopyridine Derivatives

Mass Spectrometry: The mass spectrum of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom, with approximately equal intensity. The predicted monoisotopic mass for C₈H₈⁷⁹BrN₃ is 225.0007 g/mol .

Potential Biological Activity

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been reported to exhibit a wide range of biological activities, suggesting that 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine could be a valuable lead compound in drug discovery.

Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative activity of triazolopyridine derivatives against various cancer cell lines. For instance, certain 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives have shown significant activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC₅₀ values in the low micromolar range.[5] The proposed mechanism for some of these compounds involves cell cycle arrest at the G2/M phase and induction of apoptosis.[5]

Enzyme Inhibition: The triazolopyridine nucleus is a known pharmacophore for kinase inhibitors. For example, derivatives have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[6] The general mechanism of action for such inhibitors often involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathwaycluster_pathwayKinase Signaling PathwayGrowth_FactorGrowth FactorReceptor_Tyrosine_KinaseReceptor Tyrosine Kinase(e.g., c-Met)Growth_Factor->Receptor_Tyrosine_KinaseBinds and ActivatesADPADPReceptor_Tyrosine_Kinase->ADPDownstream_SignalingDownstream Signaling(e.g., RAS-RAF-MEK-ERK)Receptor_Tyrosine_Kinase->Downstream_SignalingPhosphorylatesATPATPATP->Receptor_Tyrosine_KinaseProvides PhosphateCell_ProliferationCell Proliferation,Survival, AngiogenesisDownstream_Signaling->Cell_ProliferationInhibitor6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine(Potential Inhibitor)Inhibitor->Receptor_Tyrosine_KinaseBlocks ATP Binding Site

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is scarce, the broader family of triazolopyridines has demonstrated significant potential, particularly in the area of oncology. The synthetic accessibility and the potential for diverse functionalization make this compound and its derivatives attractive targets for future research and development. Further investigation is warranted to fully elucidate the synthetic methodologies, detailed physicochemical properties, and the full spectrum of biological activities of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Potential Applications of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Scaffold

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class of molecules. Its structure, featuring a fused triazole and pyridine ring system, is analogous to purine bases, suggesting a high potential for interaction with a variety of biological targets. The presence of a bromine atom at the 6-position and an ethyl group at the 3-position provides unique physicochemical properties and versatile handles for synthetic modification, positioning it as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide will provide an in-depth analysis of the potential applications of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, drawing upon the known biological activities of the broader triazolopyridine class and related derivatives. While specific experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate potential therapeutic areas and research directions based on existing evidence for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₉BrN₄[4]
Molecular Weight ~241.09 g/mol [2]
Appearance Not specified in literature
Solubility Not specified in literature
LogP Not specified in literature

Synthetic Versatility and Role as a Chemical Building Block

The chemical structure of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine makes it a highly versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is particularly significant as it can be readily displaced or utilized in cross-coupling reactions to introduce a wide variety of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of analogs with diverse functionalities.

  • Cross-Coupling Reactions: The bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

The following diagram illustrates the pivotal role of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine as a synthetic intermediate.

G Synthetic Utility of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Derivative Library start 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine sub Nucleophilic Substitution start->sub Nu- cross Cross-Coupling (e.g., Suzuki, Heck) start->cross Pd catalyst, coupling partner amines Amine Derivatives sub->amines thiols Thiol Derivatives sub->thiols alkoxides Alkoxide Derivatives sub->alkoxides aryls Aryl/Heteroaryl Derivatives cross->aryls

A flowchart illustrating the synthetic pathways from the core compound.

Potential Therapeutic Applications

Based on the biological activities reported for the broader[1][2][3]triazolo[4,3-a]pyridine class and its derivatives, 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine holds promise in several therapeutic areas.

Oncology

The triazolopyridine scaffold is a recurring motif in the development of anti-cancer agents, particularly as kinase inhibitors.

  • Kinase Inhibition: Several studies on related pyrazolo[1][2][3]triazolopyrimidine derivatives have demonstrated their potential as inhibitors of key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). These compounds have shown cytotoxic effects against various cancer cell lines. While no specific kinase inhibition data exists for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, its structural similarity suggests it could serve as a valuable starting point for the design of novel kinase inhibitors.

  • PD-1/PD-L1 Pathway Inhibition: A novel series of[1][2][3]triazolo[4,3-a]pyridines has been identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy. One compound from this series, A22, exhibited an IC50 of 92.3 nM in a homogenous time-resolved fluorescence assay. This finding highlights the potential of the triazolopyridine scaffold in the development of small-molecule cancer immunotherapies.

The hypothetical mechanism of action for a derivative of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine as a kinase inhibitor is depicted below.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Signaling Cascade compound 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Derivative (Hypothetical Inhibitor) kinase Target Kinase (e.g., EGFR) compound->kinase Binds to ATP-binding site substrate Substrate Protein kinase->substrate Phosphorylation kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation downstream->proliferation

A diagram of a potential kinase inhibition signaling pathway.
Neurodegenerative and Psychiatric Disorders

The triazolopyridine core is also present in compounds with activity in the central nervous system.

  • Antipsychotic Activity: A patent for a series of triazolo(4,3-a)pyridin-3(2H)-ones has claimed excellent anti-psychotic activity. This suggests that the triazolopyridine scaffold can be tailored to modulate neurotransmitter systems relevant to psychiatric disorders.

  • Neuroinflammation and Neuroprotection: Given the established anti-inflammatory properties of some triazolopyridine derivatives, there is a rationale for exploring their potential in neurodegenerative diseases where neuroinflammation is a key pathological feature, such as Alzheimer's and Parkinson's disease.

Anti-inflammatory and Antimicrobial Applications

The 1,2,4-triazole nucleus, a key component of the triazolopyridine scaffold, is well-documented to possess a broad spectrum of pharmacological properties.

  • Anti-inflammatory Activity: Various derivatives of triazolopyridines are being investigated for their potential to modulate inflammatory pathways. The development of novel anti-inflammatory agents is a significant area of research, and this scaffold could provide a foundation for new therapeutic options.

  • Antimicrobial and Antifungal Activity: The triazole moiety is a well-known pharmacophore in antimicrobial and antifungal drugs. Studies on compounds similar to 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine have indicated potential antimicrobial properties. This suggests that derivatives of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine could be explored for the treatment of infectious diseases.

Experimental Protocols: A General Framework

While specific experimental protocols for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine are not available, a general workflow for its evaluation as a potential therapeutic agent can be outlined.

G General Experimental Workflow for Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine & Derivatives characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) biochemical->cell_based animal Animal Models of Disease (e.g., Xenograft, Inflammation) cell_based->animal pk_pd Pharmacokinetics & Pharmacodynamics animal->pk_pd sar Structure-Activity Relationship (SAR) Studies pk_pd->sar lead_opt Lead Optimization sar->lead_opt

A high-level overview of the drug discovery process.

Conclusion

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine represents a promising, yet underexplored, scaffold for drug discovery. Its synthetic tractability, combined with the diverse biological activities demonstrated by the broader triazolopyridine class, suggests significant potential for the development of novel therapeutics. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this versatile chemical entity. While direct experimental data on this specific molecule is currently scarce, the information available for analogous compounds provides a strong rationale for its investigation in oncology, neuropharmacology, and infectious diseases. Drug development professionals are encouraged to consider this scaffold as a valuable starting point for innovative therapeutic programs.

References

An In-depth Technical Guide on the Safety and Handling of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, a heterocyclic compound utilized in chemical research and drug development. The information is intended for researchers, scientists, and professionals in the field. The unique structure of triazolo[4,3-a]pyridine derivatives makes them valuable scaffolds in medicinal chemistry for developing novel molecules for biological screening[1].

Chemical Identification and Properties

This section summarizes the key chemical identifiers and physical properties of the compound.

PropertyDataReference
Chemical Name 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine[CymitQuimica][2]
CAS Number 1253789-47-7[CymitQuimica][2]
Molecular Formula C₈H₈BrN₃[CymitQuimica][2]
Molecular Weight 226.077 g/mol [CymitQuimica][2]
Purity ≥95.0%[CymitQuimica][2]
InChI Key FFECVJVIICFPED-UHFFFAOYSA-N[CymitQuimica][2]
MDL Number MFCD11847688[CymitQuimica][2]

Hazard Identification and Safety Precautions

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is classified as harmful and requires careful handling. The following tables outline its hazard classifications and the necessary precautionary measures according to the Globally Harmonized System (GHS).

GHS Hazard Summary

PictogramSignal WordHazard Statements
!Warning H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]

Precautionary Statements

CodePrecautionary Statement
P260 Do not breathe dust, fume, gas, mist, vapours, or spray.[2]
P264 Wash skin thoroughly after handling.[2][4]
P270 Do not eat, drink or smoke when using this product.[2][4]
P271 Use only outdoors or in a well-ventilated place.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
P302+P352 IF ON SKIN: Wash with plenty of water.[3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P405 Store locked up.[2]
P501 Dispose of contents/container in accordance with local/regional/national regulations.[2]

Emergency Procedures

Proper emergency response is critical when working with this chemical.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][4] Never give anything by mouth to an unconscious person.[4]

    • If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3][5] Remove contaminated clothing and wash it before reuse.[5]

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3]

    • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[5]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

    • Special Hazards: In case of fire, toxic fumes may form.[3] Vapors may form explosive mixtures with air.[6]

    • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3][4][6]

  • Accidental Release Measures:

    • Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment, including dust respirators and chemical-resistant gloves.[3][7] Ensure adequate ventilation.[3] Shut off all possible sources of ignition.[5]

    • Environmental Precautions: Prevent the substance from entering drains, sewers, or water courses.[6][7]

    • Containment and Cleanup: Clean up spills immediately.[7] Use dry cleanup procedures and avoid generating dust.[7] Sweep or shovel the material into a suitable, closed, and labeled container for disposal.[4][7]

Handling, Storage, and Experimental Protocols

Adherence to strict protocols is essential for the safe handling and storage of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing, and avoid breathing dust or vapors.[6][7] Wash hands thoroughly after handling.[7] Ground/bond container and receiving equipment to prevent static discharge.[5]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] Store locked up.[2]

The following diagram illustrates a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation & Storage cluster_exp Experimentation cluster_dispose Disposal Receiving Receiving & Logging Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Verify Integrity Weighing Weighing (in Fume Hood) Storage->Weighing Retrieve for Use Reaction Reaction Setup Weighing->Reaction PPE Required Analysis Analysis (e.g., NMR, LCMS) Reaction->Analysis Work-up & Purification Waste Waste Collection (Labeled Container) Analysis->Waste Collect Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: General laboratory workflow for handling chemical compounds.

While a specific protocol for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not detailed in the provided search results, a general synthesis for related triazolopyridine structures can be inferred. The synthesis of similar heterocyclic systems often involves the cyclization of a precursor molecule. For instance, the synthesis of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives was achieved through oxidative cyclization using FeCl₃[8]. Another method involves reacting an appropriate pyridine intermediate with reagents like N-bromosuccinimide (NBS) to introduce the bromine atom[9].

General Steps:

  • Precursor Synthesis: Synthesize the appropriate 2-hydrazinyl-5-bromopyridine precursor.

  • Cyclization: React the precursor with propanoic acid or a derivative under heating in a suitable solvent (e.g., acetic acid) to form the triazole ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture. Neutralize with a base and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting solid product, typically by recrystallization or column chromatography.

Note: This is a generalized protocol. Researchers must consult specific literature and perform a thorough risk assessment before attempting any synthesis.

Biological Activity and Potential Mechanism of Action

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for diverse biological activities[1]. Derivatives have been investigated for various therapeutic applications.

  • Antiproliferative and Anticancer Activity: A study on 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives showed potent, broad-spectrum antiproliferative activity against several cancer cell lines, including HeLa, HCT116, MCF-7, and A549.[10] The most promising compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in HeLa cells[10].

  • Antimicrobial Activity: Compounds with similar triazole cores have demonstrated antimicrobial properties[1][11].

  • Kinase Inhibition: Related pyrazolo-triazolopyrimidine derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy[8]. Inhibition of EGFR blocks downstream signaling pathways like Akt and Erk1/2, which are crucial for cell growth and survival[8].

The following diagram illustrates a potential mechanism of action for this class of compounds as kinase inhibitors.

G cluster_pathway Conceptual EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF AKT AKT RAS->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT->Proliferation Compound 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine (Potential Inhibitor) Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

This guide is intended to provide a framework for the safe handling of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. All laboratory work should be conducted by qualified personnel after a thorough, site-specific risk assessment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a consolidated overview of the available spectroscopic data and synthetic methodologies for the heterocyclic compound 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known spectral characteristics and provides a generalized synthetic approach.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

Spectroscopic Technique Expected Data and Characteristics
Mass Spectrometry (MS) Molecular Ion (M+): A characteristic isotopic pattern for bromine is expected, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1] Key Fragmentation Patterns: Loss of the ethyl group (M-29) would result in fragments at m/z 197/199.[1] Loss of the bromine atom would lead to a fragment around m/z 147.[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Aromatic Protons: Signals for the protons on the pyridine ring are anticipated in the range of δ 7.0-8.5 ppm. The proton at position 5 is expected to appear as a doublet around δ 7.8-8.0 ppm, and the proton at position 7 should be in the region of δ 7.2-7.4 ppm.[1] Ethyl Group Protons: The ethyl group at position 3 would show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.
Infrared (IR) Spectroscopy Aromatic C-H Stretching: Absorption bands are expected in the 3000-3100 cm⁻¹ region.[1] Aliphatic C-H Stretching: The ethyl group's C-H stretches are predicted to be in the 2800-3000 cm⁻¹ range.[1] Ring Vibrations (C=C, C=N): Characteristic stretching vibrations for the fused triazole and pyridine rings are expected in the fingerprint region, between 1400-1600 cm⁻¹.[1]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is not explicitly detailed in the available resources. However, a general synthetic strategy can be inferred.

2.1. Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

The synthesis of the target compound is generally approached through the construction of the fused triazolopyridine ring system, followed by or incorporating the necessary functionalization. A plausible, though generalized, synthetic route is outlined below.

Generalized Synthetic Workflow:

GGeneralized Synthesis of 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridinecluster_startStarting Material Preparationcluster_cyclizationTriazole Ring Formationcluster_purificationPurification and Analysisstart2-Amino-5-bromopyridineintermediateHydrazinolysis to form2-Hydrazinyl-5-bromopyridinestart->intermediatee.g., Hydrazine hydratecyclizationCyclization with apropionyl equivalent (e.g., propanoic acid,propionyl chloride, or triethyl orthopropionate)intermediate->cyclizationproductThis compoundcyclization->productpurificationPurification(e.g., Recrystallization, Chromatography)product->purificationanalysisSpectroscopic Analysis(NMR, MS, IR)purification->analysis

A generalized workflow for the synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Methodology:

  • Hydrazine Formation: The synthesis would likely commence with a commercially available substituted pyridine, such as 2-amino-5-bromopyridine. This starting material would undergo a reaction, for instance with hydrazine hydrate, to form the corresponding 2-hydrazinyl-5-bromopyridine intermediate.

  • Cyclization: The key step involves the cyclization of the hydrazinylpyridine intermediate. This is typically achieved by reacting it with a suitable C2 synthon that will introduce the ethyl group. Reagents such as propanoic acid, propionyl chloride, or triethyl orthopropionate could be employed under appropriate reaction conditions (e.g., heating, acid or base catalysis) to form the triazole ring.

  • Purification: Following the reaction, the crude product would be isolated and purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

  • Spectroscopic Analysis: The purified product's identity and purity would then be confirmed by the spectroscopic methods outlined in Table 1. This would involve acquiring mass spectrometry data to confirm the molecular weight and isotopic pattern, and NMR spectroscopy to verify the structure and proton/carbon environments.

Note: The specific reagents, solvents, reaction times, and temperatures would need to be optimized for this particular synthesis.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the involvement of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine in defined signaling pathways or its detailed biological activity. Triazolopyridine scaffolds, in general, are of significant interest in medicinal chemistry and are known to interact with various biological targets. Further research would be required to elucidate the specific biological role of this compound.

This guide is intended to provide a summary of the currently available information. Researchers are encouraged to consult primary literature for more detailed experimental procedures and data as it becomes available.

Methodological & Application

Application Notes and Protocols for the Use of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique triazolopyridine scaffold, coupled with a strategically positioned bromine atom, allows for diverse functionalization, making it a valuable intermediate in the development of novel therapeutic agents and complex organic molecules. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of 6-bromo-3-ethyl-triazolo[4,3-a]pyridine in key organic transformations and an overview of the biological relevance of its derivatives.

Chemical Properties

PropertyValue
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Appearance Off-white to yellow solid
CAS Number 889953-99-9
Canonical SMILES CCC1=NN=C2N1C=C(C=C2)Br

Applications in Organic Synthesis

The primary utility of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in organic synthesis lies in its capacity to undergo various cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the fused triazole, makes the C-Br bond at the 6-position an excellent site for palladium-catalyzed transformations. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex drug-like molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is particularly useful for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

A generalized procedure for the Suzuki-Miyaura coupling of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine with a boronic acid is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

While specific data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not extensively available in the public domain, the following table provides typical conditions and yields for the Suzuki-Miyaura coupling of structurally related bromopyridines, which can serve as a starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
3-Bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O901680-90
2,6-DibromopyridineHeptyl pinacol boronic esterPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001870-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is crucial for the synthesis of arylamines, a common feature in many biologically active compounds.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, DavePhos), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) in a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001685-95
3-BromopyridineAnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2)1,4-Dioxane1102475-85
4-BromopyridineBenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2)Toluene1001880-90
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors for more complex molecules and are found in various materials and pharmaceuticals.

  • Reaction Setup: To a solution of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT685-95
3-Bromopyridine1-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2)DMF501270-80
4-BromopyridineTrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃N (3)Toluene60880-90

Experimental Workflow Diagram

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products start 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira prod_suzuki 6-Aryl/Alkyl-3-ethyl- triazolo[4,3-a]pyridine suzuki->prod_suzuki Pd catalyst, Base prod_buchwald 6-Amino-3-ethyl- triazolo[4,3-a]pyridine buchwald->prod_buchwald Pd catalyst, Base, Ligand prod_sonogashira 6-Alkynyl-3-ethyl- triazolo[4,3-a]pyridine sonogashira->prod_sonogashira Pd catalyst, Cu(I), Base

Caption: General workflow for the functionalization of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Biological Relevance and Signaling Pathways of Derivatives

Derivatives of the triazolo[4,3-a]pyridine scaffold have shown significant potential in drug discovery, targeting a range of biological pathways implicated in various diseases. The ability to easily diversify the 6-position of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine makes it an attractive starting point for the synthesis of libraries of potential drug candidates.

Anticancer Activity

Substituted triazolo[4,3-a]pyridine derivatives have been investigated for their antiproliferative activities against various cancer cell lines. Some of these compounds have been shown to induce cell cycle arrest and apoptosis.[4] The precise mechanisms can vary depending on the specific substitution, but often involve the modulation of key signaling pathways that control cell growth and survival. For example, some pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the EGFR/AKT pathway, leading to cell cycle arrest and apoptosis.[5]

G cluster_pathway Apoptosis and Cell Cycle Arrest Pathway compound 6-Substituted-3-ethyl- triazolo[4,3-a]pyridine Derivative egfr EGFR/AKT Pathway Inhibition compound->egfr cell_cycle Cell Cycle Arrest (e.g., G1 or G2/M phase) egfr->cell_cycle apoptosis Induction of Apoptosis egfr->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death caspases Caspase Activation apoptosis->caspases caspases->cell_death

Caption: Potential anticancer mechanism of action for triazolopyridine derivatives.

Inhibition of PD-1/PD-L1 Interaction

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins. The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to T-cell exhaustion and allows cancer cells to evade the immune system. Small molecule inhibitors that disrupt this interaction can restore T-cell activity and enhance the anti-tumor immune response. Triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[2]

G cluster_pd1 PD-1/PD-L1 Immune Checkpoint cluster_inhibitor Inhibition by Triazolopyridine Derivative tumor_cell Tumor Cell pd_l1 PD-L1 tumor_cell->pd_l1 t_cell T-Cell pd_1 PD-1 t_cell->pd_1 t_cell_activation T-Cell Activation t_cell->t_cell_activation pd_l1->pd_1 Interaction inhibition T-Cell Inhibition pd_1->inhibition compound Triazolopyridine Derivative block Blocks Interaction compound->block block->pd_l1 block->pd_1

Caption: Inhibition of the PD-1/PD-L1 interaction by a small molecule.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is associated with inflammatory and neurodegenerative diseases.[1] Triazolopyridine derivatives have been developed as potent and selective antagonists of the P2X7 receptor, highlighting their potential as therapeutic agents for these conditions.

G cluster_p2x7 P2X7 Receptor Signaling cluster_antagonist Antagonism by Triazolopyridine Derivative atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 ion_flux Ca²⁺ Influx, K⁺ Efflux p2x7->ion_flux nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) nlrp3->cytokines inflammation Inflammation cytokines->inflammation reduced_inflammation Reduced Inflammation inflammation->reduced_inflammation Inhibition compound Triazolopyridine Derivative block Blocks P2X7 compound->block block->p2x7

Caption: P2X7 receptor antagonism by a triazolopyridine derivative.

Trypanocidal Activity via Inhibition of Ergosterol Biosynthesis

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. The ergosterol biosynthesis pathway is essential for the parasite's survival and is a key target for antifungal and antiparasitic drugs. Triazolopyridine derivatives have been shown to exhibit trypanocidal activity by inhibiting 14α-demethylase, a critical enzyme in this pathway.[6][7]

G cluster_ergosterol Ergosterol Biosynthesis in T. cruzi cluster_inhibition Inhibition by Triazolopyridine Derivative acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane Parasite Membrane Integrity ergosterol->membrane disruption Membrane Disruption membrane->disruption Disruption compound Triazolopyridine Derivative inhibit Inhibits 14α-demethylase compound->inhibit inhibit->demethylase parasite_death Parasite Death disruption->parasite_death

Caption: Inhibition of the ergosterol biosynthesis pathway in T. cruzi.

Conclusion

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is a highly valuable and versatile building block in modern organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of functionalized derivatives. The demonstrated and potential biological activities of these derivatives in oncology, immunology, and infectious diseases underscore the importance of this scaffold in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Reactions of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Application Notes and Protocols for Reactions of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common palladium-catalyzed cross-coupling reactions involving 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the triazolopyridine scaffold in biologically active compounds. The bromine atom at the 6-position serves as a key functional handle for introducing molecular diversity through various carbon-carbon and carbon-nitrogen bond-forming reactions.

The protocols outlined below are generalized procedures based on established methodologies for similar bromopyridine derivatives and should be considered as a starting point for reaction optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 6-amino-substituted-[1][2][3]triazolo[4,3-a]pyridines.[1][2] These products are valuable in drug discovery, with derivatives showing potential as antiproliferative agents.[4]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide (6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine) in the presence of a suitable phosphine ligand and a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-substituted product.[2]

Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner. The following table summarizes typical conditions reported for the Buchwald-Hartwig amination of various bromopyridines.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1004-2460-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11012-2455-90
Pd(dba)₂ (1.5)XPhos (3)K₃PO₄ (2)t-BuOH80-1006-1870-98

Data presented are representative examples from literature for structurally similar bromopyridine substrates and should be used as a guideline for optimization.

Detailed Experimental Protocol

Materials:

  • 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 0.1 M)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids in step 1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & Purificationreagents1. Combine Reactants(Aryl Bromide, Amine, Pd Catalyst, Ligand, Base)atmosphere2. Establish Inert Atmosphere(Evacuate & Backfill with Ar/N2)reagents->atmospheresolvent3. Add Anhydrous Solventatmosphere->solventheat4. Heat with Stirring(e.g., 100 °C)solvent->heatmonitor5. Monitor Progress(TLC or LC-MS)heat->monitorcool6. Cool to Room Temperaturemonitor->coolfilter7. Dilute & Filter through Celitecool->filterwash8. Aqueous Wash(Water & Brine)filter->washdry9. Dry & Concentratewash->drypurify10. Column Chromatographydry->purifyproductproductpurify->productPurified ProductSuzuki_Coupling_Workflowcluster_setupReaction Setupcluster_reaction_phaseReactioncluster_workup_phaseWork-up & Purificationsetup_reagents1. Combine Reactants(Aryl Bromide, Boronic Acid, Pd Catalyst, Base)setup_inert2. Establish Inert Atmospheresetup_reagents->setup_inertsetup_solvent3. Add Degassed Solventssetup_inert->setup_solventreaction_heat4. Heat to Refluxsetup_solvent->reaction_heatreaction_monitor5. Monitor Progress(TLC or LC-MS)reaction_heat->reaction_monitorworkup_cool6. Cool to Room Temperaturereaction_monitor->workup_coolworkup_extract7. Extraction withOrganic Solvent & Waterworkup_cool->workup_extractworkup_dry8. Dry & Concentrateworkup_extract->workup_dryworkup_purify9. Purify(Chromatography/Recrystallization)workup_dry->workup_purifyfinal_productfinal_productworkup_purify->final_productPurified Biaryl ProductReaction_Pathwayscluster_reactionsPalladium-Catalyzed Cross-Coupling Reactionscluster_productsProduct Classesstart6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridinebuchwaldBuchwald-Hartwig(+ Amine)start->buchwaldsuzukiSuzuki(+ Boronic Acid)start->suzukisonogashiraSonogashira(+ Alkyne)start->sonogashiraheckHeck(+ Alkene)start->heckstilleStille(+ Organostannane)start->stillenegishiNegishi(+ Organozinc)start->negishiamino_prod6-Amino Derivativesbuchwald->amino_prodaryl_prod6-Aryl Derivativessuzuki->aryl_prodalkynyl_prod6-Alkynyl Derivativessonogashira->alkynyl_prodalkenyl_prod6-Alkenyl Derivativesheck->alkenyl_prodstille_prod6-Substituted Derivativesstille->stille_prodnegishi_prod6-Substituted Derivativesnegishi->negishi_prod

Application Notes and Protocols: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a fused triazolopyridine core, a reactive bromine atom at the 6-position, and an ethyl group at the 3-position, make it an attractive scaffold for the synthesis of diverse compound libraries with potential therapeutic applications. The bromine atom serves as a key handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in drug discovery, with a focus on its application in the development of anticancer agents.

Chemical Properties and Synthetic Utility

The strategic placement of the bromine atom on the pyridine ring allows for facile functionalization via common and robust cross-coupling methodologies, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino moieties at the 6-position, leading to the generation of novel derivatives with diverse pharmacological profiles.

Table 1: Physicochemical Properties of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine
PropertyValue
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.07 g/mol
AppearanceOff-white to pale yellow solid
CAS Number1253789-47-7

Application in Anticancer Drug Discovery

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated significant potential as antiproliferative agents. By modifying the 6-position of the core structure, researchers have developed compounds with potent activity against various cancer cell lines.

Synthesis of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives

A key application of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is in the synthesis of 6-arylamino derivatives via the Buchwald-Hartwig amination reaction. These compounds have shown promising antiproliferative activity.[1]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives from the corresponding 6-chloro-[1][2][3]triazolo[4,3-a]pyridine. A similar protocol can be applied using 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Materials:

  • 6-Chloro-[1][2][3]triazolo[4,3-a]pyridine derivative (1.0 equiv)

  • Appropriate aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube, add the 6-chloro-[1][2][3]triazolo[4,3-a]pyridine derivative, the corresponding aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivative.

Table 2: Antiproliferative Activity of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives[1]
CompoundR Group (at 6-amino-phenyl)HeLa IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
8l 4-morpholino5.988.7612.5810.23
5-FU (control) -18.2425.1120.4522.87

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

cluster_synthesis Synthesis of 6-Arylamino Derivatives cluster_assay Antiproliferative Activity Assay Start 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 6-Arylamino Derivative Reaction->Product Treatment Treatment with 6-Arylamino Derivative Product->Treatment Cell_Culture Cancer Cell Lines (HeLa, HCT116, etc.) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow from synthesis to biological evaluation.

Protocol 2: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Application in Kinase Inhibitor Discovery

The triazolopyridine scaffold is also recognized as a "privileged structure" in the development of kinase inhibitors.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Synthesis of 6-Aryl-[1][2][3]triazolo[4,3-a]pyridine Derivatives

The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds and can be employed to synthesize 6-aryl derivatives of 3-ethyl-triazolo[4,3-a]pyridine.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and the arylboronic acid in the solvent mixture.

  • Add Pd(OAc)₂, PPh₃, and Na₂CO₃ to the mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3-ethyl-triazolo[4,3-a]pyridine derivative.

p38 MAP Kinase Signaling Pathway

Derivatives of triazolopyridine have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory and stress response pathways.[5] Inhibition of this pathway can have therapeutic benefits in various diseases.

G Stress Environmental Stress / Inflammatory Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress->Upstream_Kinases activate p38 p38 MAP Kinase Upstream_Kinases->p38 phosphorylate & activate Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38->Downstream_Targets phosphorylate Triazolopyridine 6-Aryl-3-ethyl-triazolo[4,3-a]pyridine (Inhibitor) Triazolopyridine->p38 inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response regulate

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is a highly valuable and versatile building block in drug discovery. Its amenability to functionalization through robust cross-coupling reactions allows for the systematic exploration of chemical space and the development of potent and selective therapeutic agents. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery programs, particularly in the pursuit of novel anticancer and anti-inflammatory therapies. Further investigation into the diverse derivatives that can be generated from this starting material is warranted to fully explore its therapeutic potential.

References

Application Note: Comprehensive Analytical Characterization of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its privileged triazolopyridine scaffold. Accurate and comprehensive characterization is crucial to confirm its identity, purity, and stability, which are critical parameters for its use in further research and development. This document provides detailed application notes and protocols for the analytical techniques essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-64 (adjust based on sample concentration).

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration values to assign the structure.

Data Presentation: Expected NMR Data
Technique Parameter Expected Value/Range for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine
¹H NMR Chemical Shift (δ)Ethyl Group (CH₂): ~3.0-3.5 ppm (quartet)Ethyl Group (CH₃): ~1.3-1.6 ppm (triplet)Pyridine Ring Protons: ~7.0-9.0 ppm (doublets, triplets, or multiplets)
Coupling Constant (J)Ethyl Group (³JHH): ~7-8 Hz
¹³C NMR Chemical Shift (δ)Ethyl Group (CH₂): ~20-30 ppmEthyl Group (CH₃): ~10-15 ppmAromatic/Heterocyclic Carbons: ~110-150 ppm

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with the mobile phase if coupled with liquid chromatography.

  • Instrument Setup (Example: Q-TOF Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Temperature: 250 - 350 °C.

    • Desolvation Gas Flow (N₂): 500 - 800 L/hr.

    • Mass Range: m/z 50 - 1000.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Alternatively, inject the sample into an HPLC system coupled to the mass spectrometer (LC-MS).

    • Acquire the full scan mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Observe the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two peaks for the molecular ion separated by 2 Da.

    • For HRMS, compare the measured accurate mass with the theoretical calculated mass to confirm the elemental formula.

Data Presentation: Expected Mass Spectrometry Data
Parameter Description Expected Value for C₉H₉BrN₄
Molecular Formula Elemental compositionC₉H₉BrN₄
Molecular Weight Monoisotopic Mass252.0014 g/mol (for ⁷⁹Br) and 253.9993 g/mol (for ⁸¹Br)
[M+H]⁺ (ESI+) Protonated molecular ionm/z 253.0092 (for ⁷⁹Br) and 255.0071 (for ⁸¹Br)

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of 50-100 µg/mL.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm).

  • Data Analysis:

    • Integrate the area of the main peak corresponding to the compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Data Presentation: Typical HPLC Data
Parameter Description Typical Result
Retention Time (tR) The time at which the compound elutes from the column.Dependent on exact conditions, but should be consistent.
Purity (%) The percentage of the main peak area relative to the total peak area.>95% (for a pure compound)

Visualizations

Experimental Workflow: Compound Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Results synthesis Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms hplc HPLC (Purity Assessment) purification->hplc structure Structure Confirmation nmr->structure identity Identity & Molecular Weight ms->identity purity Purity >95% hplc->purity cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Data (Chemical Shifts, Couplings) fragment_info Connectivity & Functional Groups nmr_data->fragment_info ms_data MS Data (Molecular Ion, Isotopic Pattern) formula_info Elemental Formula Confirmation ms_data->formula_info hplc_data HPLC Data (Single Major Peak) purity_info Sample Purity hplc_data->purity_info conclusion Confirmed Structure & Purity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine fragment_info->conclusion formula_info->conclusion purity_info->conclusion

Application Notes and Protocols for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, which has garnered significant interest in medicinal chemistry. The triazolopyridine scaffold is recognized as a "privileged structure" due to its recurrence in a variety of biologically active compounds. The presence of a bromine atom at the 6-position and an ethyl group at the 3-position provides a unique combination of lipophilicity and reactivity, making it a versatile intermediate for the synthesis of novel therapeutic agents. This document provides an overview of its potential applications, protocols for its synthesis and biological evaluation, and its role in modulating key signaling pathways.

The triazolo[4,3-a]pyridine core is a key pharmacophore in compounds targeting a range of biological targets, including kinases and enzymes involved in immune regulation. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 1253789-47-7[1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Canonical SMILES CCC1=NN=C2N1C=C(C=C2)Br[1]

Applications in Medicinal Chemistry

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine serves as a crucial building block for the development of potent and selective inhibitors of various enzymes and receptors implicated in disease. The broader class of triazolo[4,3-a]pyridine derivatives has shown promise in several therapeutic areas:

  • Oncology: Derivatives have been investigated as inhibitors of key kinases in cancer progression, such as c-Met and Smoothened (SMO) in the Hedgehog signaling pathway.

  • Immunology and Immuno-Oncology: The scaffold is a component of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion.

  • Infectious Diseases: The triazole core is present in many compounds with antimicrobial and antifungal activities.

Quantitative Data Summary

Compound/DerivativeTargetAssay TypeIC₅₀/KᵢCell Line/EnzymeReference
6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Not AvailableNot AvailableNot Available Not Available
Representative c-Met Inhibitor (Derivative)c-Met KinaseKinase AssaySub-micromolarRecombinant Enzyme
Representative SMO Inhibitor (Derivative)Smoothened ReceptorBinding AssayNanomolarRecombinant Protein
Representative IDO1 Inhibitor (Derivative)IDO1 EnzymeEnzymatic AssayNanomolarRecombinant Enzyme

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

While a specific detailed protocol for the title compound is not available, a general synthetic route can be proposed based on the synthesis of similar triazolo[4,3-a]pyridines.

Reaction Scheme:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization A 2,5-Dibromopyridine C 5-Bromo-2-hydrazinopyridine A->C Reflux, Ethanol B Hydrazine Hydrate B->C E 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine C->E Pyridine, Reflux D Propionyl Chloride D->E

Caption: Proposed synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Materials:

  • 2,5-Dibromopyridine

  • Hydrazine hydrate

  • Ethanol

  • Propionyl chloride

  • Pyridine

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

    • To a solution of 2,5-dibromopyridine in ethanol, add an excess of hydrazine hydrate.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-2-hydrazinopyridine.

  • Step 2: Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

    • Dissolve 5-bromo-2-hydrazinopyridine in pyridine.

    • Slowly add propionyl chloride to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for several hours.

    • After completion, cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Protocol 2: c-Met Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine against c-Met kinase.

G A Prepare serial dilutions of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine B Add c-Met enzyme to assay plate A->B C Add ATP and substrate to initiate reaction B->C D Incubate at room temperature C->D E Add detection reagent to stop reaction D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and IC50 value F->G

Caption: Workflow for a c-Met kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a stock solution of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in DMSO.

  • Perform serial dilutions of the compound in kinase buffer to achieve the desired concentration range.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the c-Met enzyme to each well (except for the negative control).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: IDO1 Inhibition Assay

This protocol outlines a general cell-based assay to assess the inhibitory effect of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine on IDO1 activity.

G A Seed IDO1-expressing cells (e.g., HeLa) B Treat cells with IFN-γ to induce IDO1 A->B C Add serial dilutions of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine B->C D Incubate for 48-72 hours C->D E Collect supernatant D->E F Measure kynurenine concentration E->F G Calculate % inhibition and IC50 value F->G G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Activates Inhibitor 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (or derivative) Inhibitor->SMO Inhibits

References

Application Notes and Protocols for Developing Novel Inhibitors with 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic molecule that serves as a valuable scaffold in medicinal chemistry. Its triazolo[4,3-a]pyridine core is recognized as a privileged structure, capable of mimicking purine bases and interacting with a wide array of biological targets.[1] The presence of a bromine atom at the 6-position provides a convenient handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries.[1] The ethyl group at the 3-position enhances the compound's lipophilicity, which can improve pharmacokinetic properties such as cell permeability and blood-brain barrier penetration.[1]

Derivatives of the triazolopyridine scaffold have shown significant potential as inhibitors of various enzymes and signaling pathways implicated in disease, including kinases, indoleamine 2,3-dioxygenase (IDO1), the Hedgehog signaling pathway component Smoothened (SMO), and immune checkpoint proteins like PD-L1.[2][3][4][5] This document provides detailed application notes and protocols for leveraging 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in the development of novel inhibitors, with a specific focus on targeting the p38 MAP kinase pathway, a critical regulator of inflammatory responses and cellular stress.

Target Focus: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. The protocols outlined below describe a workflow for synthesizing derivatives of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and evaluating their potential as p38 MAP kinase inhibitors.

Data Presentation: Inhibitor Activity Profile

The following tables summarize hypothetical quantitative data for a series of synthesized inhibitors derived from the parent compound (Parent Scaffold: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine).

Table 1: In Vitro p38α Kinase Inhibition

Compound IDR-Group at C6-positionp38α Enzymatic Assay IC50 (nM)
Parent Scaffold -Br>10,000
INH-001 -Phenyl850
INH-002 -4-Fluorophenyl420
INH-003 -4-Methoxyphenyl680
INH-004 -3-Aminophenyl250
Positive Control SB20358050

Table 2: Cellular Activity in LPS-Stimulated THP-1 Cells

Compound IDTNF-α Release IC50 (nM)p-p38 Inhibition in Cells IC50 (nM)Cell Viability (CC50, µM)
INH-001 12001500>50
INH-002 650780>50
INH-003 9801100>50
INH-004 35041045
Positive Control 100120>20

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-3-ethyl-triazolo[4,3-a]pyridine Derivatives via Suzuki Coupling

This protocol describes the synthesis of exemplary derivatives where the bromine at the C6 position is replaced with an aryl group.

Materials:

  • 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), sodium carbonate (2.5 equivalents), and a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.

  • Heat the reaction mixture at 90°C under a nitrogen atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-3-ethyl-triazolo[4,3-a]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the ability of a compound to inhibit the enzymatic activity of p38α kinase by measuring the amount of ADP produced, which is converted to a luminescent signal.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (for 0% and 100% activity).

  • Add 10 µL of a mixture containing the p38α kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Cellular p38 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of inhibitors to block the phosphorylation of p38 in a cellular context.

Materials:

  • THP-1 human monocytic cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed THP-1 cells in 6-well plates and differentiate with PMA (phorbol 12-myristate 13-acetate) if required.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce p38 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total p38 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-p38 signal to the total p38 signal for each sample.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Start 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine Reaction Suzuki Coupling Start->Reaction Reagents Arylboronic Acid, Pd(OAc)2, PPh3, Na2CO3 Reagents->Reaction Purification Column Chromatography Reaction->Purification Product 6-Aryl-3-ethyl- triazolo[4,3-a]pyridine Derivatives Purification->Product

Caption: Workflow for the synthesis of 6-aryl-3-ethyl-triazolo[4,3-a]pyridine derivatives.

G cluster_screening Inhibitor Screening Workflow Synthesis Synthesized Derivatives KinaseAssay In Vitro p38α Kinase Assay Synthesis->KinaseAssay IC50_Enzyme Determine Enzymatic IC50 KinaseAssay->IC50_Enzyme CellAssay Cellular p-p38 Western Blot IC50_Enzyme->CellAssay IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell Viability Cell Viability Assay (CC50) IC50_Cell->Viability Lead Lead Compound Identification Viability->Lead

Caption: High-level workflow for screening and identifying lead compounds.

G cluster_pathway p38 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 (Active) TNFa TNF-α (Inflammatory Cytokine) p_p38->TNFa Induces Transcription Inhibitor Triazolopyridine Inhibitor Inhibitor->p38 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK signaling pathway by a triazolopyridine derivative.

References

Application Notes and Protocols for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in CNS-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound with significant potential for the development of central nervous system (CNS)-targeted therapies.[1] Its unique structure, featuring a triazole ring fused to a pyridine core, provides a versatile scaffold for drug design.[3][4] The ethyl group at the C3 position enhances lipophilicity, which is anticipated to improve its ability to cross the blood-brain barrier, a critical characteristic for CNS drug candidates.[1] Furthermore, the bromine atom at the C6 position serves as a valuable handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[1]

While direct experimental data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is emerging, the broader class of triazolopyridine derivatives has shown promise in various therapeutic areas, including as antidepressants and antivirals.[5] Notably, structurally related compounds, such as pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines, have been identified as potent inhibitors of phosphodiesterase 2 (PDE2), an enzyme highly expressed in the hippocampus.[1][6] Inhibition of PDE2 elevates levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in signaling pathways that regulate neuronal plasticity and memory.[1] This suggests that 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine may exert its therapeutic effects in CNS disorders like schizophrenia or Alzheimer's disease through a similar mechanism.[1]

These application notes provide a summary of the characteristics of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and detailed protocols for its synthesis and evaluation in CNS-related assays, based on methodologies applied to closely related analogs.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is presented in the table below. These properties are crucial for its potential as a CNS drug candidate.

PropertyValueReference
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1]
cLogP ≈ 2.1[1]
Hydrogen Bond Acceptors 3 (Nitrogen atoms)[1]
Hydrogen Bond Donors 0[1]

Quantitative Data: In Vitro Pharmacology of a Structurally Related PDE2 Inhibitor

While specific quantitative data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not yet publicly available, the following table presents data for a representative and structurally related pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine (Compound 6 from Rombouts et al.), which serves as a benchmark for the potential activity profile of this class of compounds.[1]

AssayIC₅₀ (nM)
PDE2 Inhibition 29
PDE10 Inhibition 480
CYP1A2 Inhibition >125 µM
CYP2C9 Inhibition >125 µM
CYP2D6 Inhibition >125 µM
CYP2C19 Inhibition >125 µM
CYP3A4 Inhibition >125 µM

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

This protocol is adapted from established methods for the synthesis of similar triazolo[4,3-a]pyridine cores.[6]

Materials:

  • 5-Bromo-2-hydrazinylpyridine

  • Triethyl orthoformate

  • Propionic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of the Hydrazone Intermediate.

    • In a round-bottom flask, dissolve 5-bromo-2-hydrazinylpyridine (1 equivalent) in ethanol.

    • Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • Step 2: Cyclization and Acylation.

    • To the crude intermediate, add propionic anhydride (2 equivalents).

    • Heat the mixture at 120°C for 2-3 hours.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine as a pure solid.

Protocol 2: In Vitro PDE2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine against the PDE2 enzyme.

Materials:

  • Recombinant human PDE2A enzyme

  • cAMP and cGMP substrates

  • Snake venom nucleotidase

  • Phosphate-buffered saline (PBS)

  • Test compound (6-Bromo-3-ethyl-triazolo[4,3-a]pyridine)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then dilute in the assay buffer.

  • In a 96-well plate, add the PDE2A enzyme to each well.

  • Add the diluted test compound to the respective wells.

  • Initiate the reaction by adding a mixture of cAMP and cGMP.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding snake venom nucleotidase, which will convert the resulting AMP and GMP to adenosine and guanosine.

  • Quantify the amount of phosphate produced using a commercially available colorimetric assay kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts the ability of a compound to cross the blood-brain barrier by passive diffusion.[7][8]

Materials:

  • PAMPA plate (e.g., a 96-well microplate with a filter membrane)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Reference compounds with known BBB permeability (e.g., caffeine, progesterone)

  • UV plate reader

Procedure:

  • Coat the filter membrane of the PAMPA plate with a solution of porcine brain lipid in dodecane.

  • Prepare a solution of the test compound in PBS (donor solution).

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Incubate the plate at room temperature for 4-18 hours.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / ((V_A + V_D) * A * t)

    • Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

  • Categorize the BBB permeability based on the Pe value in comparison to the reference compounds.

Visualizations

G cluster_synthesis Synthesis Workflow A 5-Bromo-2-hydrazinylpyridine B Hydrazone Intermediate A->B Triethyl orthoformate, p-TsOH, EtOH, Reflux C 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine B->C Propionic anhydride, 120°C

Caption: Synthetic route for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

G cluster_pathway Proposed Signaling Pathway compound 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine pde2 PDE2 compound->pde2 Inhibition camp_cgmp cAMP / cGMP pde2->camp_cgmp Degradation downstream Downstream Signaling (e.g., CREB activation) camp_cgmp->downstream response Neuroprotection & Cognitive Enhancement downstream->response

Caption: Proposed mechanism of action via PDE2 inhibition.

G cluster_workflow Experimental Workflow for CNS Candidate Evaluation synthesis Synthesis in_vitro_pharm In Vitro Pharmacology (PDE2 Inhibition Assay) synthesis->in_vitro_pharm bbb_perm BBB Permeability (PAMPA-BBB Assay) in_vitro_pharm->bbb_perm in_vivo In Vivo Efficacy (e.g., Animal Models of Cognitive Impairment) bbb_perm->in_vivo

Caption: Workflow for evaluating CNS drug candidates.

References

Synthesis of 6-arylamino-triazolo[4,3-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives, a class of compounds showing significant potential as antiproliferative agents. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation and evaluation of these molecules.

Introduction

Derivatives of[1][2][3]triazolo[4,3-a]pyridine are a significant class of heterocyclic compounds with a wide range of biological activities. The introduction of an arylamino substituent at the 6-position of this scaffold has been shown to impart potent antiproliferative effects against various cancer cell lines. These compounds have been demonstrated to induce cell cycle arrest at the G2/M phase and promote apoptosis, making them promising candidates for further investigation in cancer drug discovery programs.[1]

Synthetic Pathway Overview

The synthesis of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction to introduce the arylamino side chain onto a dihalopyridine core. The second step is the formation of the triazole ring by cyclization of the intermediate hydrazinopyridine with a suitable one-carbon source, such as triethyl orthoformate.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazine Addition cluster_2 Step 3: Triazole Ring Formation 2,6-Dichloropyridine 2,6-Dichloropyridine Intermediate_A 2-Chloro-N-arylpyridin-6-amine 2,6-Dichloropyridine->Intermediate_A Arylamine, Base, Solvent, Heat Arylamine Arylamine Arylamine->Intermediate_A Intermediate_B 2-Hydrazinyl-N-arylpyridin-6-amine Intermediate_A->Intermediate_B Hydrazine hydrate, Solvent, Heat Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Intermediate_B Final_Product 6-Arylamino-[1,2,4]triazolo[4,3-a]pyridine Intermediate_B->Final_Product Triethyl orthoformate, Acid catalyst, Heat Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Final_Product G2M_Arrest_Pathway cluster_pathway Proposed Signaling Pathway for G2/M Arrest and Apoptosis Compound 6-Arylamino-triazolo[4,3-a]pyridine Derivative DNA_Damage DNA Damage Compound->DNA_Damage Induces G2M_Arrest G2/M Phase Arrest Cell_Proliferation_Inhibition Inhibition of Cancer Cell Proliferation G2M_Arrest->Cell_Proliferation_Inhibition Apoptosis Apoptosis Apoptosis->Cell_Proliferation_Inhibition CyclinB1_CDK1 Cyclin B1 / CDK1 (cdc2) Complex CyclinB1_CDK1->G2M_Arrest Promotes M-phase entry (Inhibition leads to arrest) p21 p21 p21->CyclinB1_CDK1 Inhibits p53 p53 p53->Apoptosis Induces p53->p21 Upregulates DNA_Damage->p53 Activates Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation Start Starting Materials (2,6-Dichloropyridine, Arylamine) Step1 Synthesis of Intermediate A (Protocol 1) Start->Step1 Step2 Synthesis of Intermediate B (Protocol 2) Step1->Step2 Step3 Synthesis of Final Product (Protocol 3) Step2->Step3 Purification Purification (Column Chromatography / Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity_Assay Antiproliferative Assay (e.g., MTT, SRB) Characterization->Cytotoxicity_Assay Pure Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Cytotoxicity_Assay->Mechanism_Study

References

Application Notes and Protocols for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic building block with significant potential in material science, particularly in the development of organic electronic materials. Its unique structure, featuring a fused triazolopyridine core, provides good thermal and morphological stability. The strategically positioned bromine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of functionalized derivatives with tailored electronic and photophysical properties.

The triazolopyridine moiety itself is an attractive scaffold for designing materials with high triplet energies, a crucial characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The ethyl group at the 3-position can enhance solubility and influence molecular packing, further allowing for the fine-tuning of material properties. These attributes make 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine a valuable precursor for creating novel emitters, hosts, and charge-transporting materials for various optoelectronic applications.

Key Applications in Material Science

The primary application of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine in material science is as a foundational building block for the synthesis of advanced organic materials. The bromine atom facilitates the introduction of various aryl and heteroaryl substituents through cross-coupling reactions, leading to the creation of molecules with specific functionalities for:

  • Organic Light-Emitting Diodes (OLEDs): The triazolopyridine core is well-suited for developing high-performance OLED materials. By coupling with appropriate aromatic and heteroaromatic groups, it is possible to synthesize:

    • Host Materials: For phosphorescent emitters, a high triplet energy host is essential to ensure efficient energy transfer. The rigid and electronically versatile triazolopyridine scaffold is ideal for this purpose.

    • Emitting Materials: Functionalization of the triazolopyridine core can lead to the development of novel fluorescent or phosphorescent emitters with tunable emission colors and high quantum efficiencies.

  • Organic Semiconductors: The extended π-conjugated systems that can be constructed from this building block are promising for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthetic Pathways and Experimental Protocols

The synthetic utility of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is primarily centered around palladium-catalyzed cross-coupling reactions. The following sections provide generalized protocols for the Suzuki-Miyaura and Sonogashira coupling reactions, which are commonly employed to functionalize this and similar bromo-heterocyclic compounds.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-ethyl-[1][2][3]triazolo[4,3-a]pyridines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-position of the triazolopyridine core and various aryl or heteroaryl boronic acids or esters.

General Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine derivative.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Final Product: 6-Aryl-3-ethyl-triazolo[4,3-a]pyridine purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling for the Synthesis of 6-Alkynyl-3-ethyl-[1][2][3]triazolo[4,3-a]pyridines

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 6-position, which is useful for creating materials with extended π-conjugation and linear geometries.

General Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent, typically THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 6-alkynyl-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Diagram of Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine - Pd Catalyst & CuI - Amine Base solvent Add Anhydrous Solvent reagents->solvent Under Inert Atmosphere alkyne Add Terminal Alkyne solvent->alkyne stirring Stir at RT or Heat (50-80 °C) alkyne->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete purification Column Chromatography filtration->purification product Final Product: 6-Alkynyl-3-ethyl-triazolo[4,3-a]pyridine purification->product Material_Design_Logic cluster_synthesis Synthesis cluster_properties Property Tuning cluster_application Application start 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine coupling Palladium-Catalyzed Cross-Coupling start->coupling functionalized Functionalized Triazolopyridine Derivatives coupling->functionalized properties Tailored Electronic & Photophysical Properties (HOMO/LUMO, Emission) functionalized->properties substituent Choice of Aryl/Alkynyl Substituent substituent->coupling application Target Application (e.g., OLEDs, OFETs) properties->application device Device Fabrication & Performance application->device

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.[1]1. Monitor Reaction Progress & Optimize Conditions: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1] Systematically optimize the reaction temperature and time. Some related triazolopyridine syntheses proceed well at room temperature, while others may require heating.[1][2]
2. Purity of Starting Materials: Impurities in the starting materials, particularly the substituted 2-hydrazinylpyridine, can interfere with the reaction.[1]2. Ensure High Purity of Reactants: Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify starting materials if necessary.
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reactants, affecting solubility and reaction kinetics.[1]3. Solvent Screening: Experiment with different solvents. For related syntheses, solvents like ethanol, acetonitrile, and xylene have been used.[2][3]
4. Ineffective Cyclization Agent: The reagent used for the final cyclization step to form the triazole ring may not be optimal.4. Explore Different Cyclization Reagents: Various reagents can be used for the cyclization step in triazole synthesis. Consider alternatives like phosphorus oxychloride or polyphosphoric acid, depending on the specific synthetic route.
Formation of Significant Side Products 1. Side Reactions: The reaction conditions may favor the formation of undesired byproducts. For instance, in related syntheses, the formation of regioisomers can be a challenge.[1]1. Adjust Stoichiometry and Temperature: Carefully control the stoichiometric ratios of the reactants.[4] Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.[4]
2. Air or Moisture Sensitivity: The reaction may be sensitive to air or moisture, leading to the degradation of reactants or products.2. Use Anhydrous and Inert Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Purification 1. Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography.[1] Consider using a different stationary phase if silica gel is not effective.
2. Product Oiling Out: The product may not crystallize properly from the chosen solvent.2. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures for recrystallization. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

A common synthetic approach for the triazolo[4,3-a]pyridine core involves the cyclization of a substituted 2-hydrazinylpyridine. Therefore, a key starting material would be 5-bromo-2-hydrazinylpyridine, which can then be reacted with a source for the ethyl-substituted triazole ring, such as propionaldehyde or a related derivative, followed by a cyclization/oxidation step.

Q2: Can you provide a general reaction mechanism for the formation of the triazolo[4,3-a]pyridine ring?

The synthesis generally proceeds via a condensation reaction between a 2-hydrazinylpyridine and an aldehyde or carboxylic acid derivative to form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation or aromatization step to yield the final fused triazolopyridine ring system.

Q3: What are the key reaction parameters to control for improving the yield?

Optimizing reaction conditions is crucial for maximizing yield.[4] Key parameters to focus on include:

  • Temperature Control: Maintaining an optimal temperature is vital for controlling the reaction rate and minimizing side reactions.[4]

  • Stoichiometric Ratios: Adjusting the molar ratios of the reactants can significantly influence product formation and minimize unreacted starting materials.[4]

  • Reaction Time: Monitoring the reaction to determine the optimal duration for completion is essential to prevent product degradation from prolonged reaction times.[1]

Q4: What purification techniques are most effective for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

The most common method for purifying triazolopyridine derivatives is flash column chromatography on silica gel.[1] Following chromatography, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. This should be considered a starting point, and optimization of specific conditions is recommended.

Step 1: Synthesis of 5-Bromo-2-hydrazinylpyridine

This intermediate can be synthesized from 2,5-dibromopyridine by reaction with hydrazine hydrate in a suitable solvent like ethanol or isopropanol, typically with heating.

Step 2: Condensation to form the Hydrazone Intermediate

  • Dissolve 5-bromo-2-hydrazinylpyridine in a suitable solvent such as ethanol.

  • Add a slight excess (1.1 equivalents) of propionaldehyde to the solution.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

Step 3: Cyclization and Aromatization to 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

  • To the solution containing the hydrazone intermediate, add an oxidizing agent. A variety of reagents can be used for this step, such as (diacetoxyiodo)benzene (PhI(OAc)₂), N-bromosuccinimide (NBS), or manganese dioxide.

  • The reaction temperature should be carefully controlled; some oxidative cyclizations can be performed at room temperature, while others may require gentle heating.[4]

  • Monitor the formation of the product by TLC.

  • Upon completion, quench the reaction appropriately (e.g., with a solution of sodium thiosulfate if NBS is used).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, followed by recrystallization if necessary.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway A 2,5-Dibromopyridine B 5-Bromo-2-hydrazinylpyridine A->B Hydrazine Hydrate D Hydrazone Intermediate B:e->D:w Condensation C Propionaldehyde C:e->D:w E 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine D->E Oxidative Cyclization

Caption: Proposed reaction pathway for the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

General Experimental Workflow

Experimental_Workflow Start Start Step1 React 5-Bromo-2-hydrazinylpyridine with Propionaldehyde Start->Step1 Step2 Monitor by TLC Step1->Step2 Step2->Step1 Incomplete Step3 Perform Oxidative Cyclization Step2->Step3 Reaction Complete Step4 Work-up and Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Step6 Characterization (NMR, MS) Step5->Step6 End End Step6->End Troubleshooting_Tree Start Low Yield Issue Q1 Is the starting material consumed (TLC)? Start->Q1 A1_Yes Check for side products. Optimize temperature and stoichiometry. Q1->A1_Yes Yes A1_No Reaction is not proceeding. Q1->A1_No No Q2 Are starting materials pure? A1_No->Q2 A2_Yes Optimize reaction conditions: - Increase temperature - Change solvent - Check catalyst/reagent activity Q2->A2_Yes Yes A2_No Purify starting materials. Q2->A2_No No

References

Technical Support Center: Purification of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. The following information is based on established purification methodologies for analogous heterocyclic compounds and may require optimization for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Issue 1: Low Yield After Initial Synthesis and Work-up

  • Question: I have a low yield of crude product after the initial aqueous work-up. What are the potential causes and solutions?

  • Answer: Low yields can stem from incomplete extraction from the aqueous layer or product loss during solvent removal.

    • Troubleshooting Steps:

      • Extraction Efficiency: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.[1]

      • pH Adjustment: The basic nature of the triazolopyridine core suggests that adjusting the pH of the aqueous layer to be slightly basic before extraction may improve partitioning into the organic phase.

      • Solvent Evaporation: When evaporating the solvent, use a rotary evaporator under reduced pressure and moderate temperature to prevent product degradation or sublimation.

Issue 2: Difficulty with Recrystallization

  • Question: My crude 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not crystallizing, or it is "oiling out." How can I induce crystallization?

  • Answer: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be due to the solvent's boiling point being higher than the compound's melting point or rapid cooling.

    • Troubleshooting Steps:

      • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Experiment with various solvents such as ethanol, ethyl acetate, or solvent mixtures like hexane/ethyl acetate.

      • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

      • Temperature Control: Reheat the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble before cooling can sometimes prevent oiling out.[2]

Issue 3: Colored Impurities in the Final Product

  • Question: The purified crystals have a persistent color, but the pure compound is expected to be colorless or a white solid. How can I remove these colored impurities?

  • Answer: Colored impurities can often be removed by treatment with activated charcoal.

    • Troubleshooting Steps:

      • Charcoal Treatment: After dissolving the crude compound in a hot solvent for recrystallization, add a small amount of activated charcoal to the solution.

      • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, which will have adsorbed the colored impurities.[2]

Issue 4: Ineffective Purification by Column Chromatography

  • Question: I am unable to achieve good separation of my compound using column chromatography. What can I do to improve the separation?

  • Answer: Poor separation can be due to an inappropriate solvent system, incorrect column packing, or interactions between the compound and the stationary phase.

    • Troubleshooting Steps:

      • Solvent System Optimization: Use thin-layer chromatography (TLC) to identify a suitable solvent system that gives your target compound an Rf value of approximately 0.3.[3] Common solvent systems for nitrogen-containing heterocycles include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3][4][5]

      • Tailing Reduction: The basic nature of the pyridine nitrogen can cause tailing on silica gel columns. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can often resolve this issue.[3]

      • Proper Packing: Ensure the silica gel is packed uniformly without any cracks or channels to allow for optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

Q2: What are the expected purity levels after purification?

A2: Purity levels are dependent on the chosen purification method and the nature of the impurities. A well-optimized column chromatography or recrystallization procedure can typically yield purities of 95% or higher. For example, a synthesis of a related bromo-oxazolo-pyridine reported a purity of 98.9% after purification.[6]

Q3: What are some potential impurities in the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

A3: Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses involving bromination with N-bromosuccinimide (NBS), residual NBS or succinimide could be present.[1]

Data Presentation

Table 1: Representative Purification Data for Analogous Heterocyclic Compounds

CompoundPurification MethodSolvent SystemPurityReference
3-Bromo-[1][7][8]triazolo[4,3-a]pyridineAqueous Work-up & EvaporationDichloromethane/ChloroformNot Specified (60% yield)[1]
(E)-2-(2-(Prop-1-en-1-yl)phenyl)pyridineColumn ChromatographyHexane/EtOAcNot Specified (82% yield)[4]
Substituted triazolo[4,3-a]pyrazineColumn ChromatographyEthyl acetate/cyclohexane (20/80)Not Specified (64% yield)[5]
6-bromo-3H-oxazolo[4,5-b]pyridin-2-oneFiltration and DryingN/A98.9%[6]

Experimental Protocols & Visualizations

General Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, starting from the crude reaction mixture.

G Crude Crude Reaction Mixture Workup Aqueous Work-up (Extraction) Crude->Workup Evaporation Solvent Evaporation Workup->Evaporation Crude_Solid Crude Solid Evaporation->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization High initial purity Column Column Chromatography Crude_Solid->Column Complex mixture Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals Pure_Fractions Pure Fractions Column->Pure_Fractions Final_Product Final Pure Product Pure_Crystals->Final_Product Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Final_Product

Caption: General purification workflow for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Troubleshooting Logic for Column Chromatography

This diagram outlines a decision-making process for troubleshooting common issues in column chromatography.

G Start Poor Separation in Column Check_Rf Check TLC Rf of Target Compound Start->Check_Rf Rf_High Rf > 0.4? Check_Rf->Rf_High Decrease_Polarity Decrease Solvent Polarity Rf_High->Decrease_Polarity Yes Rf_Low Rf < 0.2? Rf_High->Rf_Low No Decrease_Polarity->Check_Rf Increase_Polarity Increase Solvent Polarity Rf_Low->Increase_Polarity Yes Tailing Streaking or Tailing on TLC? Rf_Low->Tailing No Increase_Polarity->Check_Rf Add_Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Modifier Yes Check_Packing Check Column Packing for Cracks Tailing->Check_Packing No Add_Modifier->Check_Rf Repack Repack Column Success Good Separation Repack->Success Check_Packing->Repack Cracks Found Check_Packing->Success No Cracks

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Technical Support Center: Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction to form the triazolo[4,3-a]pyridine core via cyclization of 2-hydrazinyl-5-bromopyridine with propionyl chloride is low-yielding. What are the potential side reactions?

A1: Low yields in the cyclization step can be attributed to several side reactions. Incomplete cyclization may leave unreacted acyl hydrazide intermediate. Dehydration conditions, if too harsh, can lead to decomposition of the starting material or product. Another possibility is the formation of isomeric products, such as the[1][2][3]triazolo[1,5-a]pyridine through a Dimroth rearrangement, especially under acidic conditions.

Q2: I am attempting to brominate 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine using N-bromosuccinimide (NBS), but I am observing multiple products in my crude LC-MS. What are these byproducts?

A2: When brominating the 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine core, several side reactions can occur. Over-bromination can lead to the formation of di-bromo species. The regioselectivity of bromination can also be an issue, potentially yielding isomers with bromine at other positions on the pyridine ring. It is also possible to have some unreacted starting material.

Q3: During the synthesis, I've isolated a byproduct with a mass 16 units higher than my expected product. What could this be?

A3: An increase in mass by 16 atomic mass units strongly suggests the formation of an N-oxide on the pyridine ring.[4] This can occur if oxidizing conditions are present during the synthesis or workup. The pyridine nitrogen is susceptible to oxidation, which can alter the electronic properties and reactivity of the molecule.[4]

Q4: What are the best practices for purifying the final 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The choice of solvent system will depend on the polarity of the side products. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Summary of Potential Side Reactions and Byproducts

Side Reaction Potential Byproduct Typical Cause Suggested Mitigation
Incomplete CyclizationAcyl hydrazide intermediateInsufficient reaction time or temperature.Increase reaction time or temperature; ensure efficient mixing.
Isomeric Rearrangement[1][2][3]triazolo[1,5-a]pyridine isomerAcidic conditions during cyclization.Perform the reaction under neutral or basic conditions if possible.
Over-brominationDi-bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridineExcess brominating agent (e.g., NBS).Use stoichiometric amounts of the brominating agent and monitor the reaction closely.
Incorrect BrominationIsomeric bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridinesReaction conditions favoring alternative bromination sites.Control reaction temperature and consider using a different brominating agent or solvent.
N-Oxidation6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine-N-oxidePresence of oxidizing agents or conditions.[4]Use deoxygenated solvents and perform the reaction under an inert atmosphere.
DecompositionVarious degradation productsHarsh reaction conditions (e.g., high temperature, strong acid/base).Use milder reaction conditions and monitor the reaction progress to avoid prolonged heating.

Experimental Protocols

Synthesis of 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (Intermediate)

A common route to the triazolopyridine core involves the cyclization of a hydrazinopyridine with an appropriate carboxylic acid derivative.

  • Preparation of 2-hydrazinopyridine: This intermediate can be synthesized from 2-chloropyridine and hydrazine hydrate.

  • Cyclization: 2-hydrazinopyridine is reacted with propionic acid or a derivative (e.g., propionyl chloride or triethyl orthopropionate) in a suitable solvent such as ethanol or acetic acid, often with heating.

Bromination of 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

A general procedure for the bromination of the triazolopyridine ring system can be adapted.[5]

  • Dissolve 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine in a suitable solvent like chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) in a 1:1 molar ratio.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched, for instance, with an aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent.[5]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizations

Side_ReactionsStart3-ethyl-[1,2,4]triazolo[4,3-a]pyridine+ Brominating Agent (e.g., NBS)Desired_Product6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineStart->Desired_ProductDesired ReactionOver_BrominationDi-bromo ProductStart->Over_BrominationExcess Brominating AgentIsomeric_BrominationIsomeric Bromo-ProductStart->Isomeric_BrominationIncorrect RegioselectivityN_OxidationN-Oxide FormationStart->N_OxidationOxidizing Conditions

Caption: Potential side reactions during the bromination of 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Troubleshooting_WorkflowStartLow Yield or Impure ProductAnalysisAnalyze Crude Reaction Mixture(LC-MS, NMR)Start->AnalysisIncomplete_ReactionIncomplete Reaction?Analysis->Incomplete_ReactionMultiple_ProductsMultiple Products?Analysis->Multiple_ProductsIncomplete_Reaction->Multiple_ProductsNoOptimize_Time_TempIncrease Reaction Time/TempIncomplete_Reaction->Optimize_Time_TempYesCheck_StoichiometryCheck Reagent StoichiometryMultiple_Products->Check_StoichiometryYesPurificationOptimize Purification(Chromatography, Recrystallization)Multiple_Products->PurificationNoOptimize_Time_Temp->AnalysisCheck_Stoichiometry->AnalysisEndPure ProductPurification->End

Caption: A logical workflow for troubleshooting the synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Technical Support Center: Optimizing Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My triazolopyridine synthesis is resulting in a low yield. What are the common factors I should investigate?

Low yields are a frequent issue in organic synthesis. For triazolopyridine synthesis, several factors can be critical. A systematic approach to optimizing reaction conditions is recommended. Key areas to investigate include:

  • Solvent Selection: The polarity and boiling point of the solvent can significantly impact reaction rates and yields. Screening different solvents is a crucial first step.[1][2]

  • Reaction Temperature: Temperature plays a vital role. While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products, or the formation of byproducts.[2] Microwave-assisted synthesis can often provide rapid and efficient heating, leading to shorter reaction times and improved yields compared to conventional heating.[2][3]

  • Catalyst and Additives: Many synthetic routes for triazolopyridines rely on catalysts or additives.[4][5] The choice of catalyst (e.g., copper or palladium-based) and additives (e.g., bases or acids) can be critical.[2][4] In some modern approaches, catalyst-free syntheses have been developed, which can simplify purification.[2]

  • Stoichiometry of Reactants: The ratio of reactants can influence the reaction outcome. For instance, in the synthesis from enaminonitriles and benzohydrazides, using a 2:1 molar ratio of benzohydrazide to enaminonitrile was found to be optimal.[2]

  • Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration. Insufficient time may lead to incomplete conversion, while prolonged reaction times can result in byproduct formation.[2][6]

Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

Byproduct formation is a common challenge that complicates purification and reduces the yield of the desired product.[1] Here are some strategies to minimize byproducts:

  • Optimize Reaction Temperature: As mentioned, temperature control is crucial. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often minimize the formation of undesired side products.

  • Choice of Base and Solvent: The selection of the base and solvent is critical for success, as it involves balancing basicity and nucleophilicity required for the reaction.[1]

  • Flow Chemistry: Continuous flow processing can offer better control over reaction parameters such as temperature, pressure, and mixing, leading to improved selectivity and yield compared to batch processes.[1]

  • Purification Techniques: If byproduct formation cannot be completely avoided, efficient purification methods are necessary. Silica gel chromatography is a common method for purifying triazolopyridine derivatives.[2]

Q3: What are the advantages of using microwave-assisted synthesis for triazolopyridines?

Microwave-assisted synthesis has gained significant attention in organic chemistry for several reasons:[2][3]

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[2]

  • Improved Yields: Often, microwave synthesis leads to higher isolated yields compared to conventional heating methods.[2]

  • Reduced Byproducts: The focused heating can lead to cleaner reactions with fewer side products.[2]

  • Greener Chemistry: This technique often requires less solvent, aligning with the principles of green chemistry.[2][3]

Data on Reaction Condition Optimization

Below are tables summarizing the effects of different reaction parameters on the yield of triazolopyridine synthesis, based on published data.

Table 1: Effect of Solvent on the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine under Conventional Heating [2]

EntrySolventTime (h)Yield (%)
1Toluene2483
2THF, DMSO, EtOH, MeOH24No Reaction
3DMF2420
4ACN2417

Reaction Conditions: enaminonitrile (1.0 equiv.), 4-methoxybenzohydrazide (2.0 equiv.), solvent (2.0 mL), stirred at 120 °C.

Table 2: Effect of Temperature on Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridine in Toluene [2]

EntryTemperature (°C)TimeYield (%)
11003 hLower Yield
21203 hLower Yield
31403 h89
416090 min81
518040 min76

Reaction Conditions: enaminonitrile (1.0 equiv.), 4-methoxybenzohydrazide (2.0 equiv.), dry toluene (1.5 mL) under microwave conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [2]

This protocol describes a general procedure for the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.

Materials:

  • Substituted enaminonitrile (1.0 equiv.)

  • Substituted benzohydrazide (2.0 equiv.)

  • Dry toluene

Procedure:

  • In a microwave-safe reaction vessel, combine the enaminonitrile (e.g., 0.10 mmol) and the benzohydrazide (e.g., 0.20 mmol).

  • Add dry toluene (1.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for the specified time (typically 3 hours, but can be optimized as per Table 2).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure 1,2,4-triazolo[1,5-a]pyridine derivative.

Diagrams

Troubleshooting_Workflow Start Start: Low Yield or Byproduct Formation CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeSolvent Screen Different Solvents CheckPurity->OptimizeSolvent OptimizeTemp Optimize Reaction Temperature (Conventional vs. Microwave) OptimizeSolvent->OptimizeTemp OptimizeStoichiometry Vary Reactant Ratios OptimizeTemp->OptimizeStoichiometry OptimizeCatalyst Screen Catalysts/Additives OptimizeStoichiometry->OptimizeCatalyst MonitorTime Conduct Time Course Study OptimizeCatalyst->MonitorTime Analysis Analyze Results (LC-MS, NMR) MonitorTime->Analysis Purification Optimize Purification Method Analysis->Purification Success Successful Optimization Purification->Success

Caption: A general workflow for troubleshooting common issues in triazolopyridine synthesis.

Reaction_Parameter_Optimization Parameters Reaction Parameters Solvent Temperature Catalyst/Additive Reactant Ratio Reaction Time Solvent Solvent Screening Toluene DMF Acetonitrile THF Other Parameters->Solvent Selectivity Temperature Temperature Optimization Conventional Heating (e.g., 120°C) Microwave Irradiation (e.g., 140°C) Parameters->Temperature Rate & Yield Catalyst Catalyst/Additive Screening Base (e.g., K2CO3) Acid (e.g., TFA) Metal Catalyst (e.g., CuBr) Catalyst-Free Parameters->Catalyst Efficiency

Caption: Decision tree for the optimization of key reaction parameters.

Simplified_Reaction_Pathway cluster_reactants Reactants Enaminonitrile Enaminonitrile Intermediate Transamidation & Nucleophilic Addition Intermediate Enaminonitrile->Intermediate Benzohydrazide Benzohydrazide Benzohydrazide->Intermediate Product 1,2,4-Triazolo[1,5-a]pyridine Intermediate->Product Condensation

Caption: Simplified reaction pathway for a microwave-assisted synthesis.

References

Technical Support Center: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not extensively available in public literature. The following information is based on general chemical principles for heterocyclic compounds and data from related triazolopyridine structures. It is intended to serve as a practical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

A1: Based on the triazolopyridine core structure, potential stability concerns include susceptibility to hydrolysis under strong acidic or basic conditions, photodegradation upon exposure to UV light, and thermal decomposition at elevated temperatures. The bromine substituent may also be reactive under certain conditions.

Q2: How should I properly store 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8°C) or freezing, under an inert atmosphere (e.g., argon or nitrogen), is recommended.[2][3]

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A3: This could indicate degradation. Potential causes include the use of a reactive solvent, exposure to light during sample preparation, or contamination of the solvent with acid or base. It is also possible that the compound is degrading on the HPLC column if the mobile phase is incompatible.

Q4: Can 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine degrade in solution?

A4: Yes, degradation in solution is possible, particularly in protic solvents or at non-neutral pH. The rate of degradation will depend on the solvent, pH, temperature, and light exposure. For experimental work, it is advisable to use freshly prepared solutions.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results
  • Symptom: High variability in biological or analytical assay results between experiments.

  • Possible Cause: Degradation of the compound in the assay medium or stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance against the old one.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.

Issue 2: Discoloration of the Solid Compound
  • Symptom: The solid compound, initially a white or off-white powder, develops a yellowish or brownish tint over time.

  • Possible Cause: This is often an indication of degradation, potentially due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a light-protected, airtight container in a cool, dry place.[1]

    • Test Purity: Re-analyze the purity of the discolored material using HPLC or LC-MS to identify any degradation products.

    • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.

Hypothetical Stability Data

The following tables represent hypothetical data from a forced degradation study on 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine to illustrate its potential stability profile.

Table 1: Summary of Forced Degradation Studies

Condition% DegradationMajor Degradant(s) Observed
0.1 M HCl (72h, 60°C)15%Hydrolysis Product 1
0.1 M NaOH (72h, 60°C)25%Hydrolysis Product 2
3% H₂O₂ (72h, RT)8%Oxidation Product 1
UV Light (254 nm, 72h)30%Photodegradation Product 1
Heat (80°C, 7 days)12%Thermal Degradant 1

Table 2: Solution Stability in Common Solvents (48h, Room Temperature)

Solvent% Purity Remaining
DMSO>99%
Acetonitrile>99%
Methanol98%
Water (pH 7)97%

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Thermal (Solution): Heat the stock solution at 80°C.

    • Thermal (Solid): Place the solid compound in an oven at 80°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to UV light (254 nm).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Visualizations

Degradation_Pathway parent 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine hydrolysis Hydrolysis (e.g., opening of triazole ring) parent->hydrolysis H+ / OH- photo Photodegradation (e.g., debromination) parent->photo UV light oxidation Oxidation (e.g., N-oxide formation) parent->oxidation H2O2

Caption: Hypothetical degradation pathways for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No check_stability Assess compound stability in assay buffer check_solution->check_stability Yes re_run Re-run experiment prepare_fresh->re_run success Problem Resolved re_run->success modify_protocol Modify protocol (e.g., add antioxidant, adjust pH) check_stability->modify_protocol Degradation Observed check_stability->success Stable modify_protocol->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Decision_Tree start Storage of 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine duration Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long storage_short Store at 2-8°C Protected from light In a tightly sealed container short_term->storage_short storage_long Store at -20°C Under inert atmosphere Protected from light long_term->storage_long

Caption: Decision tree for appropriate storage conditions.

References

Technical Support Center: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Issues

???+ question "Q1: My synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is resulting in a low yield. What are the potential causes and solutions?"

???+ question "Q2: I am observing significant side product formation in my reaction. How can I improve the purity of my product?"

???+ question "Q3: I am having difficulty with the purification of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. What are some recommended methods?"

Characterization & Analysis

???+ question "Q4: What are the expected spectroscopic data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?"

???+ question "Q5: My NMR spectrum shows unexpected peaks. What could be the cause?"

Experimental Protocols

Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

This protocol is a generalized procedure based on common synthetic routes for similar compounds.[1][2] Optimization may be required for specific laboratory conditions.

Step 1: Hydrazone Formation

  • Dissolve 5-bromo-2-hydrazinylpyridine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add an equimolar amount of an appropriate ethyl-containing carbonyl compound (e.g., propanal).

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, the hydrazone intermediate can be isolated by filtration or evaporation of the solvent.

Step 2: Oxidative Cyclization

  • Dissolve the hydrazone intermediate from Step 1 in a dry, aprotic solvent (e.g., dichloromethane or DMF) and cool the solution in an ice bath (0 °C).[1]

  • Slowly add a solution of N-Chlorosuccinimide (NCS) in the same solvent to the cooled reaction mixture with vigorous stirring.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (5-bromo-2-hydrazinylpyridine, ethyl carbonyl compound) condensation Hydrazone Formation start->condensation cyclization Oxidative Cyclization (e.g., with NCS) condensation->cyclization crude_product Crude Product cyclization->crude_product workup Aqueous Workup crude_product->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Synthetic and analytical workflow for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_solutions Potential Solutions cluster_purification_issues Purification Issues cluster_purification_solutions Purification Solutions problem Low Yield or Impure Product incomplete_reaction Incomplete Reaction problem->incomplete_reaction side_reactions Side Reactions problem->side_reactions purification_loss Loss During Purification problem->purification_loss optimize_temp Optimize Temperature incomplete_reaction->optimize_temp check_stoichiometry Check Reagent Stoichiometry incomplete_reaction->check_stoichiometry optimize_time Adjust Reaction Time incomplete_reaction->optimize_time side_reactions->optimize_temp check_purity Verify Starting Material Purity side_reactions->check_purity inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography try_recrystallization Attempt Recrystallization purification_loss->try_recrystallization

Caption: Troubleshooting logic for synthesis and purification issues.

References

6-Bromo-3-ethyl-triazolo[4,3-a]pyridine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in aqueous solutions for my initial biological assays. What is the likely issue?

A1: Poor aqueous solubility is a common characteristic of complex, heterocyclic molecules like triazolopyridines.[1][2][3] It is estimated that a large percentage of new chemical entities are poorly water-soluble.[3][4] This often stems from a stable crystal lattice and/or high lipophilicity. Your observation is a typical, though challenging, starting point for formulation development.

Q2: What are the first steps I should take to try and solubilize the compound for in vitro experiments?

A2: A tiered approach is recommended. Start with simple solvent testing and co-solvent systems. If these are insufficient, more advanced formulation strategies may be necessary. It is crucial to determine if the compound is a "brick-dust" molecule (high melting point, strong crystal lattice) or a "grease-ball" molecule (high lipophilicity) to guide your strategy.[4]

Q3: Are there any common organic solvents that are likely to dissolve 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

A3: While specific data is unavailable for this exact compound, similar heterocyclic compounds often show solubility in polar aprotic solvents. We recommend testing solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). For subsequent dilutions into aqueous media, the final concentration of these organic solvents should be kept low (typically <1%) to avoid artifacts in biological assays.

Q4: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What can I do?

A4: This is a classic solubility problem indicating that the aqueous buffer cannot maintain the compound in solution. This phenomenon is often referred to as "precipitation upon dilution." To address this, you can try several strategies:

  • Lower the final concentration: Determine the kinetic solubility limit in your buffer.

  • Use a co-solvent system: Incorporate a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer.[5][6]

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[6][7]

  • Employ solubilizing excipients: Surfactants (e.g., Tween-80, Pluronic-F68) or complexation agents like cyclodextrins can be added to the buffer to maintain solubility.[2][5]

Troubleshooting Guide: Enhancing Solubility

If initial attempts to dissolve the compound are unsuccessful, a systematic approach to formulation development is required. Below are several common and effective strategies.

Strategy 1: Particle Size Reduction

The dissolution rate of a compound is directly related to its surface area, as described by the Noyes-Whitney equation.[1][3] Reducing the particle size increases the surface area, which can enhance the dissolution rate.[6][7][8]

  • Micronization: This technique reduces particle size to the micrometer range using methods like jet milling.[5][6][7]

  • Nanonization: Creating nanosuspensions can further reduce particle size to the 100-250 nm range, significantly improving dissolution.[2][4]

Strategy 2: Solid State Modification

Altering the crystalline form of the compound can lead to forms with higher apparent solubility.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix (e.g., HPMCAS, PVP) can create an amorphous form that lacks a stable crystal lattice, leading to higher apparent solubility and the potential for supersaturation.[1][8]

  • Co-crystals: Forming a crystalline structure with a benign "co-former" can alter the physicochemical properties, including solubility.[6]

  • Polymorph Screening: Systematically screen for different crystalline forms (polymorphs), as metastable forms can exhibit higher solubility than the most stable form.[1]

Strategy 3: Formulation-Based Approaches

These strategies involve the use of excipients to increase the amount of compound that can be dissolved and maintained in solution.

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils and surfactants to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective.[2][6] These systems form fine emulsions upon contact with aqueous media.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with a hydrophilic exterior that are more readily soluble in water.[2]

Comparison of Solubility Enhancement Techniques
StrategyPrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.[6]Simple to implement for early-stage experiments.Potential for solvent toxicity in biological systems; risk of precipitation on dilution.
pH Adjustment Ionizing the compound to a more soluble form.[6]Can produce a significant increase in solubility.Only applicable to ionizable compounds; potential for pH-related degradation.
Micronization Increasing surface area by reducing particle size.[7][8]Well-established technique, improves dissolution rate.May not be sufficient for very poorly soluble compounds; can lead to aggregation.
Solid Dispersions Creating an amorphous form of the drug in a hydrophilic carrier.[8]Can achieve supersaturation, leading to significant bioavailability enhancement.[1]Can be physically unstable over time (recrystallization); requires specific manufacturing processes.
Cyclodextrin Complexation Encapsulating the drug in a soluble host molecule.[2]High solubilization capacity; can also improve stability.Can be costly; potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Systems Dissolving the drug in a lipidic carrier that disperses in aqueous media.[1]Excellent for lipophilic drugs; can enhance lymphatic absorption.Can be complex to formulate and characterize; potential for drug degradation in lipid excipients.

Experimental Protocols

Protocol 1: Screening for Co-solvent Systems

Objective: To identify a suitable co-solvent system for solubilizing 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine for in vitro testing.

Materials:

  • 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

  • DMSO, Ethanol, Propylene Glycol (PG), PEG 400

  • Target aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer, sonicator

  • Microcentrifuge

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare several co-solvent mixtures (e.g., 50:50, 25:75 of Ethanol:PG, Ethanol:PEG 400).

  • Prepare serial dilutions of the DMSO stock solution into the target aqueous buffer.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).

  • If precipitation occurs, repeat the process by first diluting the DMSO stock into an intermediate co-solvent (e.g., 100% Ethanol) before the final dilution into the aqueous buffer.

  • Determine the highest concentration that remains in solution (kinetic solubility).

  • For promising systems, confirm the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine to enhance its aqueous dissolution.

Materials:

  • 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or HPMCAS)

  • A suitable solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).

  • Dissolve the calculated amounts of the compound and the polymer in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the resulting powder using techniques like X-ray Powder Diffraction (XRPD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its thermal properties.

  • Perform dissolution studies to compare the performance of the solid dispersion against the unformulated crystalline compound.

Visualizations

G cluster_0 Initial Solubility Assessment cluster_1 Tier 1: Simple Solubilization cluster_2 Tier 2: Advanced Formulation A Poorly Soluble Compound (6-Bromo-3-ethyl-triazolo[4,3-a]pyridine) B Test in Aqueous Buffer (e.g., PBS) A->B C Precipitation / Incomplete Dissolution B->C Likely Outcome D Soluble B->D Unlikely Outcome E Solvent Test (DMSO, DMF) C->E F Co-solvent System (e.g., DMSO/Buffer, EtOH/Buffer) E->F G pH Adjustment (for ionizable compounds) F->G H Precipitation on Dilution G->H I Solution Achieved G->I J Solid Dispersions (e.g., with HPMCAS, PVP) H->J N Enhanced Dissolution & Bioavailability J->N K Complexation (e.g., Cyclodextrins) K->N L Lipid-Based Systems (e.g., SEDDS) L->N M Particle Size Reduction (Micronization, Nanonization) M->N

Caption: Troubleshooting workflow for solubility enhancement.

G cluster_asd Amorphous Solid Dispersion (ASD) Workflow start Dissolve Drug & Polymer in Common Solvent process Solvent Evaporation (e.g., Rotary Evaporation) start->process dry Vacuum Drying process->dry characterize Characterization (XRPD, DSC) dry->characterize amorphous Confirmed Amorphous? characterize->amorphous test Dissolution Testing pass Enhanced Dissolution amorphous->pass Yes fail Recrystallized / No Improvement amorphous->fail No pass->test fail->test

Caption: Experimental workflow for preparing an amorphous solid dispersion.

References

Technical Support Center: Byproduct Analysis in 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. The information provided addresses common issues related to byproduct formation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine?

A1: While the specific byproduct profile can vary depending on the synthetic route and reaction conditions, several common impurities can be anticipated. These include unreacted starting materials, incompletely cyclized intermediates, and isomers of the final product. A significant potential byproduct is the isomeric 6-Bromo-3-ethyl-[1][2][3]triazolo[1,5-a]pyridine, which can form via a Dimroth rearrangement.[1][2][4] Other potential byproducts can include di-brominated species or hydrolysis products if water is present.

Q2: How can I detect the presence of the isomeric byproduct, 6-Bromo-3-ethyl-[1][2][3]triazolo[1,5-a]pyridine?

A2: The isomeric byproduct can typically be detected and quantified using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the desired product from its isomer. The two compounds will likely have different retention times. Confirmation of the isomer's identity can be achieved using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the protons and carbons will differ between the two isomers.

Q3: What reaction conditions favor the formation of the Dimroth rearrangement byproduct?

A3: The Dimroth rearrangement is often facilitated by acidic or basic conditions, as well as elevated temperatures.[2][4] The rate of this rearrangement can be influenced by the pH of the reaction medium.[2] To minimize the formation of this isomeric byproduct, it is crucial to carefully control the reaction temperature and pH.

Q4: Can you provide a general purification strategy to remove common byproducts?

A4: A combination of purification techniques is often most effective. Column chromatography on silica gel is a standard method for separating the target compound from less polar and more polar impurities. The choice of eluent system is critical and should be optimized using Thin Layer Chromatography (TLC). For separating the desired product from its isomer, preparative HPLC may be necessary if their polarities are very similar. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature or time; Degradation of product.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Screen different temperatures to find the ideal balance between reaction rate and byproduct formation. Ensure anhydrous conditions if reagents are moisture-sensitive.
Presence of an Isomeric Impurity in Spectroscopic Data (e.g., NMR, LC-MS) Dimroth rearrangement has occurred.Optimize reaction conditions to minimize rearrangement (e.g., lower temperature, neutral pH). If the rearrangement is unavoidable, utilize preparative HPLC for separation.
Multiple Spots on TLC After Reaction Completion Formation of multiple byproducts such as unreacted starting materials, intermediates, or degradation products.Isolate the major byproducts by column chromatography and characterize them to understand the side reactions. Adjust stoichiometry of reactants or reaction conditions to suppress these side reactions.
Poor Separation of Product and Byproducts by Column Chromatography Similar polarities of the compounds.Screen a variety of solvent systems with different polarities for TLC to find an optimal eluent for column chromatography. Consider using a different stationary phase (e.g., alumina). If co-elution persists, preparative HPLC is recommended.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for a typical reaction batch to illustrate the type of information that should be recorded for byproduct analysis.

Table 1: HPLC Analysis of a Crude Reaction Mixture

Compound Retention Time (min) Peak Area (%)
5-Bromo-2-hydrazinylpyridine (Starting Material)2.55.2
Incompletely cyclized intermediate4.18.9
6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (Product) 7.8 75.3
6-Bromo-3-ethyl-[1][2][3]triazolo[1,5-a]pyridine (Isomer)8.510.6

Table 2: Purity Analysis After Purification

Purification Step Purity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (%)
Crude Product75.3
After Column Chromatography95.1
After Recrystallization99.5

Experimental Protocols

Protocol 1: HPLC Method for Byproduct Profiling

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Protocol 2: General Procedure for Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent Selection: Determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) by running TLC plates of the crude mixture in various solvent ratios. The ideal system will show good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

reaction_pathway 5-Bromo-2-hydrazinylpyridine 5-Bromo-2-hydrazinylpyridine Intermediate Intermediate 5-Bromo-2-hydrazinylpyridine->Intermediate + Propionylating Agent 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Intermediate->6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Cyclization 6-Bromo-3-ethyl-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-3-ethyl-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine->6-Bromo-3-ethyl-[1,2,4]triazolo[1,5-a]pyridine Dimroth Rearrangement

Caption: Synthetic pathway and a key side reaction.

analytical_workflow cluster_0 Analysis Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Initial Assessment Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Purification HPLC/LC-MS Analysis HPLC/LC-MS Analysis Column Chromatography->HPLC/LC-MS Analysis Purity & MW Check NMR Spectroscopy NMR Spectroscopy HPLC/LC-MS Analysis->NMR Spectroscopy Structure Confirmation Pure Product & Byproduct Identification Pure Product & Byproduct Identification NMR Spectroscopy->Pure Product & Byproduct Identification

Caption: Workflow for byproduct analysis and purification.

troubleshooting_guide Start Start Low Yield? Low Yield? Start->Low Yield? Isomeric Impurity? Isomeric Impurity? Low Yield?->Isomeric Impurity? No Optimize Reaction Conditions Optimize Reaction Conditions Low Yield?->Optimize Reaction Conditions Yes Adjust Purification Strategy Adjust Purification Strategy Isomeric Impurity?->Adjust Purification Strategy Yes Characterize Byproducts Characterize Byproducts Isomeric Impurity?->Characterize Byproducts No Optimize Reaction Conditions->Isomeric Impurity? End End Adjust Purification Strategy->End Characterize Byproducts->End

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory to pilot-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-hydrazinyl-5-bromopyridine (Intermediate 1) - Incomplete reaction of 2,5-dibromopyridine with hydrazine hydrate.- Formation of di-substituted byproducts.- Ensure slow and controlled addition of hydrazine hydrate to maintain an excess.- Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.- Consider using a milder base or optimizing the reaction temperature to minimize side reactions.
Formation of impurities during cyclization - Incomplete acylation of the hydrazine intermediate.- Side reactions due to high temperatures.- Presence of residual starting materials or reagents.- Ensure the propionylating agent (e.g., triethyl orthopropionate or propionic anhydride) is of high purity and used in the correct stoichiometric ratio.- Maintain strict temperature control during the cyclization step.- Purify the 2-hydrazinyl-5-bromopyridine intermediate thoroughly before proceeding to the cyclization step.
Difficulty in purifying the final product - Presence of closely related impurities or isomers.- Product oiling out during crystallization.- Employ column chromatography with a suitable solvent system for initial purification.- For crystallization, screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.- Consider a final purification step such as recrystallization or slurry wash to improve purity.
Exothermic reaction during hydrazinolysis - Rapid addition of hydrazine hydrate.- Add hydrazine hydrate dropwise or in portions, with efficient stirring and cooling to maintain the desired reaction temperature.
Inconsistent results at a larger scale - Inefficient mixing or heat transfer in the larger reactor.- Changes in reagent addition rates.- Ensure the reactor is equipped with an appropriate stirrer and a reliable temperature control system.- Maintain consistent and controlled addition rates of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine on a larger scale?

A1: A common and scalable two-step synthesis is employed. The first step involves the synthesis of the key intermediate, 2-hydrazinyl-5-bromopyridine, typically by reacting 2,5-dibromopyridine with hydrazine hydrate. The second step is the cyclization of this intermediate with a suitable C2-synthon, such as triethyl orthopropionate, to form the final product.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Hydrazine hydrate is toxic and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction with hydrazine can be exothermic, so controlled addition and temperature monitoring are crucial to prevent runaways.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the progress of both the hydrazinolysis and cyclization steps. Regular sampling and analysis will help determine the reaction endpoint and identify the formation of any significant byproducts.

Q4: What are the key parameters to control for a successful scale-up?

A4: The key parameters to control include:

  • Temperature: Precise temperature control is critical for both reaction steps to ensure optimal yield and minimize side reactions.

  • Reagent Stoichiometry and Addition Rate: Accurate measurement and controlled addition of reagents are essential for consistency and safety.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and effective heat transfer, especially in larger reactors.

  • Purity of Intermediates: The purity of the 2-hydrazinyl-5-bromopyridine intermediate directly impacts the quality and yield of the final product.

Q5: What is the recommended method for purifying the final product on a larger scale?

A5: A combination of techniques is often most effective. Initial purification can be achieved through column chromatography. This can be followed by crystallization from a suitable solvent system to obtain the final product with high purity.

Experimental Protocols

Synthesis of 2-hydrazinyl-5-bromopyridine (Intermediate 1)

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
2,5-Dibromopyridine236.89100 g0.422
Hydrazine hydrate (64%)50.06132 g (128 mL)1.69
Ethanol-500 mL-

Procedure:

  • To a stirred solution of 2,5-dibromopyridine in ethanol in a suitable reactor, slowly add hydrazine hydrate at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-hydrazinyl-5-bromopyridine by column chromatography or recrystallization.

Synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine (Final Product)

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 50g scale)Moles
2-hydrazinyl-5-bromopyridine188.0350 g0.266
Triethyl orthopropionate176.2556 g (63 mL)0.318
p-Toluenesulfonic acid (p-TSA)172.202.3 g0.013
Toluene-250 mL-

Procedure:

  • In a reactor equipped with a Dean-Stark apparatus, dissolve 2-hydrazinyl-5-bromopyridine and p-toluenesulfonic acid in toluene.

  • Add triethyl orthopropionate to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the ethanol/water azeotrope in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine by column chromatography followed by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
Synthesis of Intermediate 1 2,5-Dibromopyridine, Hydrazine hydrateEthanol80-854-675-85
Synthesis of Final Product 2-hydrazinyl-5-bromopyridine, Triethyl orthopropionateToluene110-1208-1270-80

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Final Product start1 2,5-Dibromopyridine + Hydrazine Hydrate process1 Hydrazinolysis (Ethanol, Reflux) start1->process1 intermediate1 2-hydrazinyl-5-bromopyridine process1->intermediate1 intermediate1_ref 2-hydrazinyl-5-bromopyridine process2 Cyclization (Reflux with Dean-Stark) intermediate1_ref->process2 reagent2 Triethyl orthopropionate (p-TSA, Toluene) reagent2->process2 product 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine process2->product

Caption: Overall synthetic workflow for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Troubleshooting_Logic start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Step 1: Hydrazinolysis q1->step1 Intermediate step2 Step 2: Cyclization q1->step2 Final Product q2_1 Incomplete reaction? step1->q2_1 q3_1 Incomplete cyclization? step2->q3_1 sol2_1a Increase reaction time/temp q2_1->sol2_1a Yes q2_2 Byproduct formation? q2_1->q2_2 No sol2_1b Check reagent purity sol2_1a->sol2_1b sol2_2 Optimize stoichiometry q2_2->sol2_2 Yes sol3_1 Ensure efficient water removal q3_1->sol3_1 Yes q3_2 Purification difficult? q3_1->q3_2 No sol3_2 Screen different solvents q3_2->sol3_2 Yes

Caption: Troubleshooting decision tree for the synthesis scale-up.

Validation & Comparative

Confirming the Structure of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the targeted synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, offering a clear protocol and comparative data to ensure accurate structural elucidation.

This document outlines the expected ¹H and ¹³C NMR spectral data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and compares it with a closely related analogue, 6-Chloro-3-ethyl-triazolo[4,3-a]pyridine. The subtle yet predictable differences in their NMR spectra, arising from the differing halogen substituents, provide a robust method for structural verification.

Comparative NMR Data Analysis

The confirmation of the target compound's structure relies on the careful analysis and comparison of its NMR spectra with predicted data and that of similar structures. Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and its chloro-analogue.

Table 1: Predicted ¹H NMR Spectral Data Comparison

Proton Assignment 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine 6-Chloro-3-ethyl-triazolo[4,3-a]pyridine
H-58.0 ppm (d)7.8 ppm (d)
H-77.6 ppm (dd)7.4 ppm (dd)
H-89.0 ppm (d)8.8 ppm (d)
-CH₂- (ethyl)3.1 ppm (q)3.1 ppm (q)
-CH₃ (ethyl)1.4 ppm (t)1.4 ppm (t)

d: doublet, t: triplet, q: quartet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data Comparison

Carbon Assignment 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine 6-Chloro-3-ethyl-triazolo[4,3-a]pyridine
C-3150.2 ppm150.0 ppm
C-5118.5 ppm120.8 ppm
C-6112.1 ppm128.5 ppm
C-7129.5 ppm128.9 ppm
C-8110.9 ppm110.5 ppm
C-9a141.3 ppm141.5 ppm
-CH₂- (ethyl)22.1 ppm22.0 ppm
-CH₃ (ethyl)12.3 ppm12.3 ppm

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for structural confirmation. The following are generalized yet detailed protocols for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Number of Scans: A larger number of scans (typically 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

  • Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phasing and baseline correction.

Workflow for Structural Confirmation

The process of confirming the structure of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine involves a logical progression from synthesis to spectral analysis and comparison.

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Data Comparison & Confirmation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification H1_NMR Acquire 1H NMR Purification->H1_NMR C13_NMR Acquire 13C NMR Purification->C13_NMR Compare_Spectra Compare Experimental vs. Predicted H1_NMR->Compare_Spectra C13_NMR->Compare_Spectra Predicted_Data Predicted NMR Data (Target & Analogue) Predicted_Data->Compare_Spectra Structure_Confirmation Structure Confirmed Compare_Spectra->Structure_Confirmation

Caption: Workflow for the structural confirmation of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

comparative analysis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine Derivatives as Potential Therapeutic Agents

Introduction

The fused heterocyclic system,[1][2][3]triazolo[4,3-a]pyridine, is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[2][4] The parent compound, 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a bromine atom at the 6-position offers a reactive handle for further functionalization through various cross-coupling reactions, while the ethyl group at the 3-position can also be modified.[1] These structural modifications can lead to compounds with enhanced potency and selectivity for various biological targets. This guide provides a comparative analysis of hypothetical derivatives of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, drawing upon the known biological activities of the broader triazolopyridine class, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][5][6]

Comparative Biological Activities

While direct comparative studies on a series of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine derivatives are not extensively available, structure-activity relationship (SAR) studies on analogous triazolopyridine compounds allow for a predictive comparison. The following table summarizes the potential biological activities of hypothetical derivatives where the bromine at the 6-position is substituted with various functional groups.

Table 1: Predicted Biological Activities of Hypothetical 6-Substituted-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine Derivatives

Derivative IDR Group at 6-positionPredicted Primary ActivityPredicted Secondary ActivityRationale based on Analogous Compounds
Hypo-1 -NH-ArylAnticancer (EGFR/Kinase Inhibition)AntimicrobialArylamine substitutions have shown potent kinase inhibition.[7]
Hypo-2 -S-ArylAntimicrobialAnticancerThioether linkages are common in compounds with antimicrobial properties.[4]
Hypo-3 -Aryl (via Suzuki coupling)PD-1/PD-L1 InhibitionEnzyme InhibitionBiphenyl-like structures have been identified as inhibitors of immune checkpoints.[3]
Hypo-4 -N-heterocycleEnzyme Inhibition (e.g., IDO1)AnticancerFused heterocyclic systems often exhibit potent enzyme inhibitory activity.[2]
Hypo-5 -COOHAntibacterial-Carboxylic acid moieties can enhance solubility and interaction with bacterial targets.[5]

Experimental Protocols

General Synthesis of 6-Substituted-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine Derivatives (Hypothetical)

This protocol describes a general two-step process for the synthesis of derivatives starting from 2-amino-5-bromopyridine.

Step 1: Synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (Parent Compound)

  • To a solution of 2-amino-5-bromopyridine (1 eq.) in a suitable solvent (e.g., ethanol), add propionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Add phosphorus oxychloride (POCl₃, 3 eq.) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Step 2: Synthesis of 6-Substituted Derivatives via Suzuki Coupling (Example for Hypo-3)

  • In a reaction vessel, combine 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine (1 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).

  • Add a mixture of solvents such as toluene, ethanol, and water.

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Visualizing Synthetic and Biological Pathways

G General Synthesis of 6-Substituted Derivatives A 2-Amino-5-bromopyridine B Acylation with Propionyl Chloride A->B C Cyclization with POCl3 B->C D 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine C->D E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F 6-Substituted-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine Derivatives E->F

Caption: General synthetic workflow for the preparation of 6-substituted-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine derivatives.

G Hypothesized Anticancer Mechanism via EGFR Inhibition cluster_cell Cancer Cell EGFR EGFR P1 P EGFR->P1 Derivative Triazolo[4,3-a]pyridine Derivative (e.g., Hypo-1) Derivative->EGFR Binds to ATP pocket Ras Ras P1->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: A potential signaling pathway illustrating the anticancer activity of a derivative through the inhibition of EGFR.

Conclusion

Derivatives of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine represent a promising class of compounds for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for drug discovery programs. The predicted activities, based on the broader class of triazolopyridines, suggest that these derivatives could be potent inhibitors of key biological targets involved in cancer, infectious diseases, and immunological disorders. Further synthesis and biological evaluation of a focused library of these compounds are warranted to validate these predictions and to identify lead candidates for further development.

References

Comparative Efficacy of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine and its analogs reveals a class of compounds with significant potential in anticancer and antibacterial applications. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform further research and drug development efforts.

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. Strategic modifications to this core, particularly at the 6- and 3-positions, have been shown to modulate the biological profile of these compounds, leading to the development of potent and selective agents. This guide focuses on analogs of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, summarizing their performance in key in vitro assays and elucidating the signaling pathways through which they exert their effects.

Anticancer Activity: Inhibition of Proliferation and Key Kinases

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of crucial receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are key regulators of tumor growth, angiogenesis, and metastasis.

Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of representative 6-substituted[1][2][3]triazolo[4,3-a]pyridine analogs against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of different substituents on anticancer potency.

Compound ID6-Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
8l 4-chlorophenylaminoHHeLa5.98[4]
HCT1167.25[4]
MCF-712.58[4]
A5499.36[4]
1c Pyridin-4-ylHHCT-116Not specified[5]
2d Pyridin-4-ylHU-87 MGNot specified[5]
MCF-7Not specified[5]
Kinase Inhibitory Activity

The anticancer effects of these compounds are often linked to their ability to inhibit key kinases involved in cancer progression.

Compound SeriesTarget KinaseIC50 (nM)Reference
bis([1][2][3]triazolo) [4,3-a:3',4'-c]quinoxaline derivativesVEGFR-23.7 - 11.8[6]

Note: This data for a related fused triazolo system demonstrates the potential for potent VEGFR-2 inhibition within this class of compounds.

Signaling Pathways Modulated by Triazolopyridine Analogs

The anticancer activity of these analogs can be attributed to their interference with key signaling cascades. Below are graphical representations of the targeted pathways.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K TKI Triazolopyridine Analogs (Small Molecule Inhibitors) TKI->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Small Molecules.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K TKI Triazolopyridine Analogs (Small Molecule Inhibitors) TKI->Dimerization Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Migration & Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization GAB1 GAB1 Dimerization->GAB1 STAT STAT Dimerization->STAT TKI Triazolopyridine Analogs (Small Molecule Inhibitors) TKI->Dimerization Inhibition RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Invasion Cell Proliferation, Motility & Invasion RAS_MAPK->Invasion PI3K_AKT->Invasion STAT->Invasion

Caption: c-Met Signaling in Cancer Cell Proliferation and Invasion.

Antibacterial Activity

Select analogs of the[1][2][3]triazolo[4,3-a]pyridine scaffold have also been investigated for their antibacterial properties. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and bacterial cell death.

Comparative Antibacterial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of triazolo[4,3-a]pyrazine derivatives, a closely related scaffold, against Gram-positive and Gram-negative bacteria. This data provides insight into the potential antibacterial efficacy of the 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine series.

Compound IDGram-Positive (Staphylococcus aureus) MIC (µg/mL)Gram-Negative (Escherichia coli) MIC (µg/mL)Reference
2e 3216[7]
Ampicillin 328[7]

Note: Compound 2e, a triazolo[4,3-a]pyrazine derivative, demonstrates antibacterial activity comparable to the standard antibiotic ampicillin.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Antiproliferative Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent B->C D 4. Incubate & allow formazan crystal formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure Absorbance E->F Microbroth_Dilution_Workflow Microbroth Dilution Workflow A 1. Prepare serial dilutions of test compound in broth B 2. Inoculate with standardized bacterial suspension A->B C 3. Incubate at 37°C for 18-24h B->C D 4. Observe for visible bacterial growth C->D E 5. Determine MIC D->E

References

Validating the Purity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine samples. We present detailed experimental protocols, comparative data tables, and workflow visualizations to aid in the selection of the most appropriate method for your analytical needs.

Understanding Potential Impurities

The purity of a synthesized compound is intrinsically linked to its synthetic route. A plausible synthesis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine involves the cyclization of a substituted pyridine precursor. Potential impurities could therefore include unreacted starting materials, such as 2-hydrazinyl-5-bromopyridine or propionaldehyde/propionic acid derivatives, residual solvents, and by-products from incomplete or side reactions. An effective purity validation method must be able to separate and detect these potential contaminants.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine sample in methanol. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis
ParameterSample ASample B (Alternative Synthesis)
Main Peak Retention Time (min)15.215.2
Main Peak Area (%)99.5%97.8%
Impurity 1 Retention Time (min)8.18.1
Impurity 1 Area (%)0.3%1.2%
Impurity 2 Retention Time (min)12.512.5
Impurity 2 Area (%)0.2%1.0%

Workflow for HPLC Purity Validation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Chromatogram Peaks hplc3->data1 data2 Calculate Area % of Main Peak data1->data2 data3 Report Purity data2->data3

Caption: Workflow for HPLC purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-bis(trimethylsilyl)benzene. The internal standard should have signals that do not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine sample into an NMR tube.

    • Accurately weigh an equimolar amount of the internal standard into the same NMR tube.

    • Add a precise volume of DMSO-d6 (e.g., 0.6 mL for a 5mm tube) and dissolve the contents completely.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

    • Acquisition Time: At least 3 seconds.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Perform baseline correction.

    • Integrate the signals of the analyte and the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

ParameterValue
Mass of Sample (m_analyte)15.20 mg
Mass of Internal Standard (m_IS)10.50 mg (Maleic Acid)
MW of Sample (MW_analyte)240.09 g/mol
MW of Internal Standard (MW_IS)116.07 g/mol
Purity of Internal Standard (P_IS)99.9%
Integral of Analyte (I_analyte)2.00 (for 2H signal)
Number of Protons (Analyte) (N_analyte)2
Integral of Internal Standard (I_IS)1.00 (for 2H signal)
Number of Protons (IS) (N_IS)2
Calculated Purity (%) 99.2%

Logical Flow for qNMR Purity Assessment

cluster_prep Sample & Standard Preparation cluster_nmr NMR Data Acquisition cluster_data Purity Calculation prep1 Accurately Weigh Sample prep3 Dissolve in Deuterated Solvent prep1->prep3 prep2 Accurately Weigh Internal Standard prep2->prep3 nmr1 Set Quantitative Parameters (e.g., long d1) prep3->nmr1 nmr2 Acquire 1H NMR Spectrum nmr1->nmr2 data1 Integrate Analyte and Standard Signals nmr2->data1 data2 Apply Purity Calculation Formula data1->data2 data3 Determine Absolute Purity data2->data3

Caption: Logical flow for absolute purity determination by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, GC-MS can provide both purity information and structural confirmation of impurities.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split injection (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Presentation: GC-MS Purity and Impurity Identification
Retention Time (min)Area (%)Tentative Identification (based on MS fragmentation)
12.80.4%2-hydrazinyl-5-bromopyridine (Starting Material)
15.599.3%6-Bromo-3-ethyl-triazolo[4,3-a]pyridine
17.20.3%Isomeric by-product

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample in Volatile Solvent gcms1 Inject into GC prep1->gcms1 gcms2 Separation on Capillary Column gcms1->gcms2 gcms3 Elution into Mass Spectrometer gcms2->gcms3 gcms4 Electron Ionization and Mass Analysis gcms3->gcms4 data1 Analyze Total Ion Chromatogram (TIC) gcms4->data1 data2 Calculate Peak Area % data1->data2 data3 Identify Impurities via Mass Spectra data1->data3

Caption: Workflow for purity and impurity analysis by GC-MS.

Comparison of Analytical Techniques

FeatureHPLCqNMRGC-MS
Principle Differential partitioning between mobile and stationary phases.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Purity Determination Relative purity based on peak area percentage.Absolute purity determination using an internal standard.[1][2]Relative purity based on peak area percentage.
Reference Standard Requires a reference standard of the analyte for identification (retention time).Requires a certified internal standard of a different compound.Can provide tentative identification of unknowns based on mass spectral libraries.
Sensitivity High.Moderate.Very high.
Sample Throughput High.Moderate to low.High.
Information Provided Purity, number of components.Absolute purity, structural information.Purity, molecular weight, and structural information of components.
Destructive No (sample can be collected).No.Yes.
Strengths Robust, reproducible, widely applicable for non-volatile compounds.Provides absolute purity without a specific reference standard for the analyte, rich in structural information.Excellent for volatile and semi-volatile compounds, provides structural information for impurity identification.
Limitations Co-eluting impurities can lead to inaccurate results. Requires a chromophore for UV detection.Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally labile compounds.
Best Suited For Routine quality control and purity checks.Definitive purity assessment and characterization of reference materials.Identification and quantification of volatile impurities.

Conclusion

The choice of analytical technique for validating the purity of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine samples depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method for routine purity assessment, offering high throughput and reliable relative purity data.

  • qNMR stands out for its ability to provide an absolute purity value, which is crucial for the qualification of reference standards and for studies where precise concentration is critical.

  • GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may not be readily detectable by HPLC, providing an orthogonal method for a more complete purity profile.

For a comprehensive validation of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine purity, a combination of these techniques is recommended. HPLC can be used for routine screening, while qNMR can establish the absolute purity of a batch, and GC-MS can be employed to investigate any potential volatile impurities. This multi-faceted approach ensures the highest confidence in the quality of the compound for subsequent research and development activities.

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of two potential synthetic routes for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, a molecule of interest in medicinal chemistry. The comparison is based on available chemical literature and analogous reactions, offering insights into potential yields, reaction conditions, and starting material accessibility.

Introduction

6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is a substituted triazolopyridine, a scaffold known to exhibit a wide range of biological activities. The strategic placement of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the ethyl group at the 3-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. The selection of an optimal synthetic route is paramount for efficient production and exploration of its therapeutic potential. This guide outlines two plausible synthetic strategies:

  • Route A: Synthesis of the 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine core followed by regioselective bromination.

  • Route B: Construction of the triazole ring onto a pre-functionalized 6-bromo-2-hydrazinylpyridine backbone.

Comparison of Synthetic Routes

ParameterRoute A: Post-functionalization BrominationRoute B: Pre-functionalized Starting Material
Starting Materials 2-Chloropyridine, Propionohydrazide2,6-Dibromopyridine, Hydrazine hydrate, Propionic anhydride/acid
Key Intermediates 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine6-bromo-2-hydrazinylpyridine
Number of Steps 22
Potential Advantages Potentially higher overall yield if both steps are efficient.Control over the position of the bromine atom is established early.
Potential Disadvantages Risk of poor regioselectivity during bromination, leading to isomeric mixtures and difficult purification.The cyclization step may require harsh conditions, potentially affecting the overall yield.
Estimated Overall Yield Moderate to Good (dependent on bromination selectivity)Moderate

Experimental Protocols

Route A: Post-functionalization Bromination

Step 1: Synthesis of 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This step is based on a general method for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.[4]

  • Reaction: A mixture of 2-chloropyridine (1.0 eq) and propionohydrazide (1.2 eq) is subjected to palladium-catalyzed coupling, followed by acid-catalyzed dehydration.

  • Reagents and Conditions:

    • Palladium catalyst (e.g., Pd(OAc)₂, Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Solvent (e.g., Toluene or Dioxane)

    • Temperature: 80-110 °C for the coupling reaction.

    • Dehydration: Acetic acid or another strong acid, with heating.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

  • Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

Step 2: Bromination of 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This step is analogous to the bromination of the unsubstituted[1][2][3]triazolo[4,3-a]pyridine.

  • Reaction: 3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS).

  • Reagents and Conditions:

    • N-Bromosuccinimide (NBS) (1.0-1.2 eq)

    • Solvent (e.g., Acetonitrile or Dichloromethane)

    • Temperature: Room temperature to reflux, depending on the reactivity of the substrate.

  • Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by crystallization or column chromatography.

  • Expected Yield: The yield for this step can vary significantly depending on the regioselectivity of the bromination. A moderate yield of 50-70% of the desired 6-bromo isomer is a reasonable estimate, potentially with the formation of other isomers.

Route B: Pre-functionalized Starting Material

Step 1: Synthesis of 6-bromo-2-hydrazinylpyridine

This procedure is well-established in the literature.

  • Reaction: 2,6-Dibromopyridine is reacted with hydrazine hydrate.

  • Reagents and Conditions:

    • 2,6-Dibromopyridine (1.0 eq)

    • Hydrazine hydrate (excess)

    • Solvent (e.g., Ethanol)

    • Temperature: Reflux.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

  • Expected Yield: High yields, typically in the range of 80-95%, have been reported for this reaction.

Step 2: Cyclization of 6-bromo-2-hydrazinylpyridine to form 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This step is based on general methods for the formation of the triazole ring from a hydrazinopyridine.[5]

  • Reaction: 6-bromo-2-hydrazinylpyridine is reacted with a reagent that provides the remaining two carbons of the triazole ring, in this case, an equivalent of a propionyl group. Propionic acid or propionic anhydride are suitable reagents.

  • Reagents and Conditions:

    • 6-bromo-2-hydrazinylpyridine (1.0 eq)

    • Propionic acid (as solvent and reagent) or Propionic anhydride (1.1-1.5 eq)

    • Dehydrating agent (optional, e.g., POCl₃ or PPA)

    • Temperature: Reflux.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

  • Expected Yield: Yields for this type of cyclization can be moderate, typically in the range of 50-70%.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_A Route A cluster_B Route B A_start1 2-Chloropyridine A_inter 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine A_start1->A_inter Pd-catalyzed coupling & dehydration A_start2 Propionohydrazide A_start2->A_inter Pd-catalyzed coupling & dehydration A_final 6-Bromo-3-ethyl- [1,2,4]triazolo[4,3-a]pyridine A_inter->A_final Bromination (NBS) B_start1 2,6-Dibromopyridine B_inter 6-bromo-2-hydrazinylpyridine B_start1->B_inter Nucleophilic Substitution B_start2 Hydrazine hydrate B_start2->B_inter Nucleophilic Substitution B_final 6-Bromo-3-ethyl- [1,2,4]triazolo[4,3-a]pyridine B_inter->B_final Cyclization B_reagent Propionic acid/ anhydride B_reagent->B_final Cyclization

Caption: Comparative workflow of two synthetic routes to 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine.

Route A may offer a higher overall yield if the bromination step can be optimized for high regioselectivity to the desired 6-position. However, the potential for isomeric mixture formation presents a significant drawback, potentially complicating purification and reducing the effective yield of the target compound.

Route B provides excellent control over the position of the bromine substituent by introducing it at the start of the synthesis. While the individual step yields might be slightly lower than the best-case scenario for Route A, the straightforward nature of the reactions and the avoidance of regioselectivity issues in the final steps make it a more reliable and predictable approach.

The choice between these two routes will ultimately depend on the specific resources and priorities of the research team. If high purity of the final product and a predictable outcome are paramount, Route B is the recommended approach. If maximizing the potential yield from readily available starting materials is the primary goal and the team is equipped to handle challenging separations, Route A may be a worthwhile endeavor. Further experimental validation is necessary to determine the optimal conditions and true efficiency of each route.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold, exemplified by compounds such as 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine, represents a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, targeting a variety of proteins implicated in numerous disease states.[4] Understanding the cross-reactivity of these compounds is paramount for developing selective and safe therapeutic agents. This guide provides a comparative analysis of the known biological targets of triazolopyridine and related triazolopyrimidine derivatives, supported by experimental data and detailed methodologies.

While a comprehensive cross-reactivity profile for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not publicly available, the data from structurally related compounds offer valuable insights into its potential biological activities and off-target effects. This guide leverages this information to present a broader understanding of the target landscape for this important class of molecules.

Comparative Analysis of Triazolopyridine Derivatives

The following table summarizes the inhibitory activities of various triazolopyridine and related triazolopyrimidine derivatives against a range of biological targets. This data highlights the chemical tractability of the scaffold and its potential for modification to achieve desired potency and selectivity.

Compound ClassTarget(s)Representative Compound(s)IC50 ValuesReference(s)
[1][2][3]triazolo[1,5-a]pyridine Janus Kinases (JAKs) & Histone Deacetylases (HDACs)Compound 19JAK1: 146 nM, HDAC6: 8.75 nM[1][5]
[1][2][4]triazolo[4,5-d]pyrimidine Lysine Specific Demethylase 1 (LSD1)Compound 27LSD1: 0.564 µM[2]
Monoamine Oxidase A/B (MAO-A/B)Compound 27MAO-A: 59% inhibition at 10 µM, MAO-B: 39% inhibition at 10 µM[2]
[1][2][3]triazolo[1,5-a]pyridine Adenosine Receptors8-amino-2-aryl derivativeshA2a and hA1 receptor inhibition (comparative study)[6]
[1][2][3]triazolo[4,3-a]pyridine PD-1/PD-L1 InteractionCompound A2292.3 nM[7]
Pyrazolo[1][2][3]triazolopyrimidine Epidermal Growth Factor Receptor (EGFR)Compound 1Antiproliferative activity against EGFR-expressing cell lines[8]

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the activity and selectivity of small molecule inhibitors.

Kinase Activity Assay (e.g., for JAKs, EGFR)
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials:

    • Recombinant kinase (e.g., JAK1, EGFR)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (6-Bromo-3-ethyl-triazolo[4,3-a]pyridine or its analogs)

    • Detection reagent (e.g., ADP-Glo™, HTRF®)

    • 384-well microplate

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound at various concentrations.

    • Add the kinase to the wells.

    • Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the signal using a suitable plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC Activity Assay
  • Principle: This assay measures the ability of a compound to inhibit the deacetylation of a substrate by a histone deacetylase.

  • Materials:

    • Recombinant HDAC enzyme (e.g., HDAC6)

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer solution

    • Test compound

    • 96-well black microplate

  • Procedure:

    • Add assay buffer, substrate, and the test compound to the wells.

    • Add the HDAC enzyme to initiate the reaction.

    • Incubate at 37°C for the desired time.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a microplate reader. The signal is proportional to the enzyme activity.

    • Calculate IC50 values as described for the kinase assay.

Cell-Based Antiproliferative Assay
  • Principle: This assay determines the ability of a compound to inhibit the growth and proliferation of cancer cells.

  • Materials:

    • Cancer cell line (e.g., HCT-116, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

    • Test compound

    • MTT or resazurin reagent

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTT or resazurin reagent and incubate until a color change is observed.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the concentration at which the compound inhibits cell growth by 50% (GI50).

Visualizations

The following diagrams illustrate a key signaling pathway targeted by triazolopyridine derivatives and a general workflow for assessing compound selectivity.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation pSTAT Phosphorylated STAT STAT->pSTAT Gene Target Gene Expression pSTAT->Gene Dimerization & Nuclear Translocation Ligand Cytokine Ligand->Receptor Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK

Caption: A simplified diagram of the JAK-STAT signaling pathway.

G Compound Selectivity Profiling Workflow Primary_Screen Primary Screen (e.g., against primary target) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Panel Screening (e.g., Kinase panel, GPCR panel) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis (Selectivity Score) Selectivity_Panel->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for assessing compound selectivity.

References

Benchmarking 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine: A Comparative Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine against established standards in key therapeutic areas. While direct experimental data for this specific compound is emerging, its structural features, particularly the triazolo[4,3-a]pyridine core, suggest potential activity as a modulator of GABA-A receptors, an inhibitor of phosphodiesterases (PDEs), and as an anticancer agent. This document outlines the performance of known standards in these areas, details relevant experimental protocols, and provides a framework for the potential evaluation of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine.

The 6-bromo substitution offers a site for synthetic modification, such as palladium-catalyzed cross-coupling reactions, which could be leveraged to develop derivatives with enhanced potency and selectivity.[1] Furthermore, the 3-ethyl group increases the lipophilicity of the molecule, a desirable characteristic for compounds targeting the central nervous system (CNS) as it can improve blood-brain barrier penetration.[1]

Potential Therapeutic Applications and Comparative Benchmarks

Based on the known biological activities of the triazolopyridine scaffold, this guide focuses on three primary areas of investigation: GABA-A receptor modulation, phosphodiesterase inhibition, and anticancer activity.

GABA-A Receptor Modulation

The triazolopyridine structure is present in compounds known to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][3] Positive allosteric modulators of GABA-A receptors are used to treat anxiety, seizures, and sleep disorders.

Comparative Data for Known GABA-A Receptor Modulators:

CompoundTypeTarget Subunit(s)IC50 / Ki (nM)
DiazepamPositive Allosteric Modulatorα1, α2, α3, α5Ki: ~1-25
FlumazenilAntagonistBenzodiazepine SiteKi: ~0.2-1
GaboxadolAgonistδ-containingEC50: ~1,000-10,000
BicucullineCompetitive AntagonistGABA binding siteIC50: ~3,300[4]
PicrotoxinNon-competitive AntagonistChloride channel poreIC50: ~800[4]

Experimental Protocol: GABA-A Receptor Binding Assay

A standard method to assess the affinity of a compound for the GABA-A receptor is a competitive radioligand binding assay.[5][6]

Objective: To determine the binding affinity (Ki) of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine for the GABA-A receptor.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [3H]-Flumazenil (radioligand for the benzodiazepine binding site)

  • Unlabeled Diazepam (positive control)

  • Test compound (6-Bromo-3-ethyl-triazolo[4,3-a]pyridine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of the test compound or Diazepam.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABAA_R GABA-A Receptor Cl_channel Cl- Channel GABAA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABAA_R binds Modulator 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine (Potential Modulator) Modulator->GABAA_R binds to allosteric site

GABA-A Receptor Signaling Pathway.

Phosphodiesterase (PDE) Inhibition

Certain triazolopyridine derivatives have shown inhibitory activity against phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP).[7] PDE inhibitors are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and neurodegenerative disorders.[8]

Comparative Data for Known PDE Inhibitors:

CompoundPDE Subtype(s) InhibitedIC50 (nM)Therapeutic Area
RoflumilastPDE4~0.8-10COPD
SildenafilPDE5~3.5-8.5[9]Erectile Dysfunction, PAH
TadalafilPDE5, PDE11~1.8-6.7Erectile Dysfunction, BPH
IbudilastNon-selectiveVariesAsthma, Stroke
PapaverinePDE10Ki: 95[10]Vasodilator

Experimental Protocol: PDE Inhibition Assay

A common method for assessing PDE inhibition is a fluorescence polarization (FP) assay.[10][11]

Objective: To determine the IC50 of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine against a specific PDE isozyme (e.g., PDE4 or PDE5).

Materials:

  • Recombinant human PDE enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Binding agent (binds to the hydrolyzed substrate)

  • Assay buffer

  • Test compound

  • Positive control inhibitor (e.g., Roflumilast for PDE4, Sildenafil for PDE5)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Add the test compound or positive control to the wells of a microplate.

  • Add the PDE enzyme and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

  • Incubate to allow for substrate hydrolysis.

  • Stop the reaction and add the binding agent.

  • Measure the fluorescence polarization. A lower FP value indicates greater inhibition of the PDE enzyme.

  • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

PDE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents dispense_compounds Dispense Test Compound and Controls into Plate prepare_reagents->dispense_compounds add_enzyme Add PDE Enzyme dispense_compounds->add_enzyme incubate_inhibitor Incubate (Inhibitor Binding) add_enzyme->incubate_inhibitor add_substrate Add Fluorescent Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate (Enzymatic Reaction) add_substrate->incubate_reaction stop_reaction Stop Reaction & Add Binding Agent incubate_reaction->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Workflow for a PDE Inhibition Assay.

Anticancer Activity

Triazolopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[12][13] The 6-bromo substituent on the target compound is particularly interesting in this context, as it allows for the synthesis of derivatives that have shown sub-micromolar IC50 values against A549 lung cancer cells.[1]

Comparative Data for Known Anticancer Agents (Lung Cancer):

CompoundMechanism of ActionA549 IC50 (µM)
CisplatinDNA cross-linking~2.4 - 4.15 (72h)[14]
PaclitaxelMicrotubule stabilizer~0.005-0.02
GefitinibEGFR inhibitor~1-10 (intermediate sensitivity)[15]
DoxorubicinTopoisomerase II inhibitor~0.1-1
5-FluorouracilThymidylate synthase inhibitorVaries widely

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[16]

Objective: To determine the cytotoxic effect (IC50) of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine on a human lung cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cell line

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Cisplatin)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from a dose-response curve.

Anticancer_Logical_Flow start Hypothesis: 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine has anticancer activity in_vitro_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->in_vitro_assay data_analysis Determine IC50 Value in_vitro_assay->data_analysis cell_line Select Cancer Cell Line (e.g., A549 Lung Cancer) cell_line->in_vitro_assay positive_control Select Positive Control (e.g., Cisplatin) positive_control->in_vitro_assay comparison Compare IC50 to Known Anticancer Drugs data_analysis->comparison conclusion Conclusion on Potential Anticancer Activity comparison->conclusion

Logical Flow for Anticancer Evaluation.

Conclusion

While direct benchmarking data for 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine is not yet widely available, its chemical structure positions it as a promising candidate for investigation in several key therapeutic areas. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate its potential as a modulator of GABA-A receptors, a phosphodiesterase inhibitor, or an anticancer agent. The presence of the bromo and ethyl groups provides opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, a halogenated heterocyclic compound.

Hazard Assessment

Based on data from analogous compounds, 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine should be handled as a hazardous substance. The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][4]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[4]Wear protective gloves/protective clothing. If on skin, wash with plenty of water. Call a poison center or doctor if you feel unwell.[4]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[2][4]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]
Skin Irritation (Category 2) Causes skin irritation.[5]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]
Eye Irritation (Category 2A) Causes serious eye irritation.[5]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][5]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemically resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled compound into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Label Waste Container: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine," and the approximate quantity.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

DisposalWorkflowDisposal Workflow for 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridinestartStart: Unused or WasteThis compoundis_contaminatedIs the material contaminatedor no longer needed?start->is_contaminatedtreat_as_wasteTreat as Hazardous Wasteis_contaminated->treat_as_wasteYescontainerizePlace in a designated, labeled,and sealed hazardous waste containertreat_as_waste->containerizesegregateSegregate from incompatible materials(e.g., strong oxidizing agents)containerize->segregatestoreStore in a designated SatelliteAccumulation Area (SAA)segregate->storecontact_ehsContact Environmental Health & Safety (EHS)for waste pickupstore->contact_ehsendEnd: Proper Disposalcontact_ehs->end

Disposal decision workflow.

Detailed Disposal Procedures

  • Waste Identification and Classification: Treat 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine as a hazardous waste. Due to its chemical structure, it is classified as a halogenated organic compound.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clean and dry before adding the waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine" (no chemical formulas or abbreviations).

      • The date when the first waste was added to the container.

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Segregation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.

    • Keep the container securely closed at all times, except when adding waste.

  • Waste Pickup and Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste handover. Professional waste disposal services will typically handle the ultimate disposal, often through high-temperature incineration.

  • Empty Container Disposal:

    • A container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your institution's EHS guidelines. Deface the original label before disposal.

Personal protective equipment for handling 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Essential Safety and Operational Guide for 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine. The following procedures are based on the known hazards of this compound and general safety protocols for pyridine derivatives and halogenated organic compounds to ensure a safe laboratory environment.

Hazard Summary: 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine is classified as harmful and an irritant. Specific hazards include:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[1][2]
Respiratory Chemical Fume HoodAll handling of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

Operational Plan: Handling 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine

Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.

Experimental Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Gather all necessary materials, including glassware, reagents, and waste containers.

    • Don the appropriate PPE as specified in the table above.[1][2]

  • Handling:

    • Conduct all weighing and transferring of the compound within the chemical fume hood.[1]

    • Keep the container tightly closed when not in use to minimize the release of vapors.[1][5]

    • Use non-sparking tools if the compound is a solid to avoid static discharge.[5][6]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Dispose of all waste in designated, properly labeled hazardous waste containers.[2][3]

    • Remove PPE and wash hands thoroughly with soap and water after handling is complete.[5][6]

Disposal Plan

Proper disposal of 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing 6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, in a designated hazardous waste container.[3][7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-Bromo-3-ethyl-[1][2][3]triazolo[4,3-a]pyridine".[3][7]

  • Segregation: As a halogenated organic compound, this waste should be segregated from non-halogenated organic waste streams.[3][8] Do not mix with incompatible materials such as strong acids or bases.[9][10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from ignition sources.[1][10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Workflow for Safe Handling and Disposal

cluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_fumehoodVerify Fume Hood Operationprep_ppe->prep_fumehoodprep_materialsGather Materials & Waste Containerprep_fumehood->prep_materialshandle_weighWeigh Compoundprep_materials->handle_weighhandle_transferTransfer to Reactionhandle_weigh->handle_transfercleanup_deconDecontaminate Surfaces & Glasswarehandle_transfer->cleanup_deconcleanup_wasteDispose of Waste in Labeled Containercleanup_decon->cleanup_wastecleanup_ppeRemove PPE & Wash Handscleanup_waste->cleanup_ppe

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.